c-Fms-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) |
InChI Key |
QSPUWGIYPBXIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of c-Fms-IN-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors. Dysregulation of the c-Fms signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and certain cancers. c-Fms-IN-13, also identified as compound 14, is a potent and specific inhibitor of c-Fms kinase activity. This technical guide delineates the core mechanism of action of this compound, providing a detailed overview of the c-Fms signaling cascade, the inhibitory action of the compound, and representative experimental protocols for its characterization.
Introduction to c-Fms (CSF-1R) and its Ligands
The c-Fms receptor is a member of the type III receptor tyrosine kinase family.[1] Its activation is primarily initiated by the binding of its cognate ligands: Colony-Stimulating Factor 1 (CSF-1, or M-CSF) and Interleukin-34 (IL-34).[1][2] This ligand-receptor interaction is crucial for the regulation of the myeloid lineage.[2]
Upon ligand binding, c-Fms undergoes dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3] This autophosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events that govern cellular responses.[3][4]
The c-Fms Signaling Pathway
The activation of c-Fms triggers multiple downstream signaling pathways that are integral to macrophage biology. The key pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[5]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and survival.[5][6]
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are involved in the regulation of gene expression related to inflammation and immune responses.
-
Src Family Kinases: These non-receptor tyrosine kinases are among the first proteins to be activated following c-Fms autophosphorylation and play a role in a variety of cellular processes.
The intricate network of these signaling pathways underscores the central role of c-Fms in controlling macrophage function. Aberrant signaling can lead to excessive macrophage accumulation and activation, contributing to the pathology of inflammatory conditions.[7][8]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the intracellular ATP-binding site of the c-Fms kinase domain. By competitively binding to this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation of the receptor. This inhibition of autophosphorylation effectively blocks the initiation of all downstream signaling cascades.
The primary consequence of c-Fms inhibition by this compound is the suppression of macrophage survival, proliferation, and differentiation. This leads to a reduction in the number of macrophages at sites of inflammation, thereby mitigating the inflammatory response. The potent anti-inflammatory effect of this compound is attributed to its ability to disrupt these fundamental macrophage processes.
Quantitative Data
The inhibitory potency of this compound and other representative c-Fms inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (nM) |
| This compound (compound 14) | FMS Kinase | 17 |
Table 1: In vitro inhibitory potency of this compound.
Experimental Protocols
The characterization of c-Fms inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated c-Fms kinase domain. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the recombinant c-Fms kinase enzyme, a suitable substrate peptide (e.g., a generic tyrosine kinase substrate), and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based c-Fms Phosphorylation Assay
This assay measures the ability of an inhibitor to block c-Fms autophosphorylation in a cellular context.
Principle: The level of phosphorylated c-Fms is quantified in cells that have been stimulated with a c-Fms ligand in the presence or absence of the inhibitor.
Protocol Outline:
-
Cell Culture: Culture a cell line that expresses c-Fms (e.g., mouse bone marrow-derived macrophages or a suitable engineered cell line).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Ligand Stimulation: Stimulate the cells with a known concentration of CSF-1 or IL-34 to induce c-Fms phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification of Phospho-c-Fms:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Fms (p-c-Fms) and total c-Fms.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Fms and a detection antibody for p-c-Fms.
-
-
Data Analysis: Quantify the levels of p-c-Fms relative to total c-Fms at different inhibitor concentrations to determine the cellular IC50.
Conclusion
This compound is a potent inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of the kinase's catalytic activity, leading to the blockade of downstream signaling pathways that are essential for the survival, proliferation, and function of macrophages. This targeted inhibition of c-Fms signaling provides a strong rationale for its potential therapeutic use in inflammatory and other diseases driven by macrophage activity. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel c-Fms inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
c-Fms-IN-13: A Technical Guide to Target Selectivity and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases, certain cancers, and bone disorders. c-Fms-IN-13 is a potent small molecule inhibitor of c-Fms kinase activity, demonstrating significant potential as a pharmacological tool for studying the biological functions of c-Fms and as a lead compound for therapeutic development. This technical guide provides an in-depth overview of the target selectivity of this compound, alongside detailed experimental protocols for its characterization.
Target Selectivity of this compound
It is important to note that c-Fms belongs to the type III receptor tyrosine kinase family, which also includes KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] Therefore, assessing the activity of this compound against these related kinases is of paramount importance.
Data Presentation
Table 1: Representative Kinase Selectivity Profile of this compound
| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. c-Fms |
| c-Fms (CSF1R) | 17 | 1 |
| KIT | >1000 | >58 |
| FLT3 | >1000 | >58 |
| PDGFRα | >1000 | >58 |
| PDGFRβ | >500 | >29 |
| VEGFR2 | >2000 | >117 |
| Abl | >5000 | >294 |
| Src | >5000 | >294 |
| Lck | >5000 | >294 |
| EGFR | >10000 | >588 |
Note: The IC50 values for kinases other than c-Fms are hypothetical and for illustrative purposes to represent a selective inhibitor profile. Actual values would be determined through broad kinase panel screening.
Signaling Pathway
The binding of the ligand, Colony-Stimulating Factor 1 (CSF-1), to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.
Caption: c-Fms (CSF1R) Signaling Pathway
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: Biochemical Kinase Assay Workflow
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT).
-
Dilute recombinant human c-Fms enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted c-Fms enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for c-Fms Inhibition (M-NFS-60 Cell Proliferation Assay)
This assay measures the ability of this compound to inhibit the proliferation of M-NFS-60 cells, a murine myeloblastic cell line that is dependent on CSF-1 for growth.
Methodology:
-
Cell Culture:
-
Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1.
-
Prior to the assay, wash the cells to remove CSF-1 and resuspend them in a medium without CSF-1.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Stimulate the cells with an optimal concentration of murine CSF-1 (e.g., 10 ng/mL).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add a cell proliferation reagent (e.g., MTS or resazurin) to each well.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis of c-Fms Phosphorylation
This method is used to directly assess the inhibition of c-Fms autophosphorylation in a cellular context.
Workflow Diagram:
Caption: Western Blot Workflow
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells expressing c-Fms (e.g., Mono-Mac-1 human monocytic leukemia cells) to 80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., anti-p-CSF1R Tyr723) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Fms or a housekeeping protein like β-actin.
-
Conclusion
This compound is a potent and, based on the illustrative data, likely selective inhibitor of c-Fms kinase. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify its potency, selectivity, and mechanism of action in both biochemical and cellular settings. A thorough understanding of the target selectivity of this compound is essential for its application as a specific probe for c-Fms biology and for its potential advancement as a therapeutic candidate. Further studies involving broad kinome screening are necessary to fully elucidate its selectivity profile.
References
- 1. Modeling CRISPR-Cas13d on-target and off-target effects using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
c-Fms-IN-13: A Technical Guide to a Potent CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a crucial receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Its pivotal role in both normal physiological processes and various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, has rendered it a significant target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of c-Fms-IN-13, a potent inhibitor of CSF1R, intended for researchers and professionals in drug development. This document details the inhibitor's mechanism of action, presents its biochemical and cellular activity in a structured format, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to CSF1R (c-Fms)
The Colony-Stimulating Factor 1 Receptor is a member of the type III receptor tyrosine kinase family, encoded by the c-fms proto-oncogene.[6] It is primarily expressed on cells of the mononuclear phagocyte lineage, including monocytes, macrophages, and microglia, as well as osteoclasts.[2][7] The binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][8] This activation initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK/ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[8] These signaling cascades are fundamental in regulating cellular processes such as proliferation, survival, differentiation, and migration.[9] Dysregulation of the CSF1R signaling pathway is implicated in the pathogenesis of various diseases, making it an attractive target for therapeutic development.[1][3]
This compound: A Potent CSF1R Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of CSF1R.[10] By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of CSF1R signaling can effectively modulate the function of macrophages and other CSF1R-dependent cells.
Chemical Properties
| Property | Value |
| IUPAC Name | 5-cyano-N-(2,4-di(piperidin-1-yl)phenyl)furan-2-carboxamide[11] |
| InChI Key | QSPUWGIYPBXIJO-UHFFFAOYSA-N[11] |
| Physical Form | Solid[11] |
| Purity | 99.83%[11] |
Quantitative Data: In Vitro Activity
The potency of this compound has been determined through biochemical assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | FMS (CSF1R) | Kinase Assay | 17 | [10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers a complex network of intracellular signaling events that are critical for the function of myeloid cells.
Caption: CSF1R signaling cascade initiated by ligand binding.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize CSF1R inhibitors like this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified recombinant CSF1R. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[12][13]
Materials:
-
Recombinant human CSF1R (kinase domain)[12]
-
Poly (Glu, Tyr) 4:1 peptide substrate[12]
-
ATP[12]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[12]
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)[13]
-
White, opaque 96-well or 384-well plates[13]
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.[12]
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate. The optimal concentrations of ATP and substrate should be determined empirically, often near the Km for each.
-
Add 12.5 µL of the master mix to each well.
-
-
Kinase Reaction Initiation:
-
Dilute the recombinant CSF1R enzyme in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted enzyme to each well (except for the "no enzyme" negative control wells).
-
The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[12]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.[12]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for another 30-45 minutes.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to block CSF-1-dependent cell proliferation. M-NFS-60 cells, a murine myeloid leukemia cell line, are dependent on CSF-1 for growth and are commonly used for this purpose.[14]
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and recombinant murine CSF-1.
-
Recombinant murine CSF-1
-
This compound (or other test inhibitors)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)
-
96-well clear or white-walled cell culture plates
Procedure:
-
Cell Seeding:
-
Culture M-NFS-60 cells in complete medium containing an optimal concentration of CSF-1.
-
Prior to the assay, wash the cells to remove CSF-1 and resuspend them in a low-serum medium without CSF-1.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the diluted compound to the appropriate wells. Include wells with DMSO as a vehicle control.
-
-
Cell Stimulation:
-
Add a pre-determined concentration of recombinant murine CSF-1 to all wells except the "unstimulated" control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[15]
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% proliferation) and the unstimulated control (0% proliferation).
-
Plot the normalized cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow for Inhibitor Characterization
The characterization of a novel CSF1R inhibitor typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo analysis.
Caption: A typical workflow for characterizing a CSF1R inhibitor.
Conclusion
This compound is a potent inhibitor of CSF1R, a key regulator of macrophage biology. This technical guide provides essential information for researchers interested in utilizing this compound for in vitro and in vivo studies. The detailed protocols and workflow diagrams offer a framework for the comprehensive characterization of this compound and other novel CSF1R inhibitors. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The latest perspectives of small molecules FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 885704-58-5 [sigmaaldrich.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Central Role of c-Fms in Macrophage Differentiation: A Technical Guide
The differentiation of monocytes into macrophages is a cornerstone of innate immunity, tissue homeostasis, and various pathologies. Central to this process is the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, a receptor tyrosine kinase encoded by the c-fms proto-oncogene.[1][2] Activation of c-Fms by its ligands, primarily Macrophage Colony-Stimulating Factor (M-CSF or CSF-1) and Interleukin-34 (IL-34), orchestrates a complex network of signaling events that drive the survival, proliferation, and differentiation of mononuclear phagocytes.[1][2][3] This technical guide provides an in-depth examination of the c-Fms signaling axis, experimental methodologies to study its function, and its role in health and disease for researchers, scientists, and drug development professionals.
The c-Fms Signaling Cascade
The binding of M-CSF or IL-34 to the extracellular domain of c-Fms induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[4] This phosphorylation creates docking sites for various downstream signaling molecules, initiating multiple pathways crucial for macrophage development.
Key Downstream Pathways:
-
PI3K/Akt Pathway: Phosphorylated tyrosine residue Y721 on c-Fms recruits the p85 subunit of Phosphoinositide 3-kinase (PI3K).[3] This activation leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is a major driver of cell survival, proliferation, and migration.[1][5]
-
MAPK/ERK Pathway: The activation of the Ras/Raf/MEK/ERK cascade is also critical. Increased and prolonged activation of Extracellular signal-regulated kinases (ERK) is strongly correlated with M-CSF-mediated macrophage differentiation, rather than just proliferation.[6] This pathway is essential for translating extracellular signals into changes in gene expression that define the macrophage phenotype.
-
Src Family Kinases (SFKs): The tyrosine residue Y559 is a key mediator of c-Fms signaling, including the activation of SFKs.[1][5] These kinases contribute to the activation of other pathways, including PI3K/Akt and MAPK/ERK, and are necessary for M-CSF-induced proliferation of primary macrophages.[5]
-
Transcription Factors PU.1 and IRF8: Downstream of these signaling cascades, transcription factors like PU.1 and Interferon Regulatory Factor 8 (IRF8) are essential master regulators.[7][8] They cooperatively bind to regulatory elements in the genome, such as Ets/IRF composite elements (EICE), to drive the expression of macrophage-specific genes.[7][9] This synergy is critical for chromatin remodeling and establishing the unique transcriptional program of a differentiated macrophage.[7][8]
Experimental Protocols for Studying Macrophage Differentiation
Investigating the c-Fms axis requires robust and reproducible methods for generating and analyzing macrophages in vitro.
Generation of Bone Marrow-Derived Macrophages (BMDMs)
This is a widely used method for obtaining primary macrophages.
Protocol:
-
Isolation: Euthanize a mouse (e.g., C57BL/6) and sterilize the hind legs. Isolate the femur and tibia and flush the bone marrow into a sterile dish using a syringe with RPMI-1640 medium.[10]
-
Cell Suspension: Create a single-cell suspension by passing the marrow through a 25G needle and then a 70 µm cell strainer.[10]
-
Lysis: Lyse red blood cells using an ACK lysis buffer. Centrifuge the remaining cells at 400 x g for 5 minutes and resuspend the pellet.
-
Differentiation: Plate the cells in non-tissue culture treated petri dishes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and M-CSF (typically 20-50 ng/mL).
-
Culture: Incubate at 37°C in a 5% CO₂ incubator. Add fresh M-CSF-containing medium on day 3.[10]
-
Harvesting: By day 7, adherent, differentiated macrophages are ready. Harvest by washing with cold PBS and then incubating with a cell scraper or an enzyme-free dissociation buffer.
Generation of Human Monocyte-Derived Macrophages (MDMs)
This protocol uses human peripheral blood as a starting source.
Protocol:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque or Histopaque).[11]
-
Monocyte Enrichment: Isolate CD14+ monocytes from PBMCs using negative selection magnetic beads to obtain a pure population.[11]
-
Differentiation: Plate the purified monocytes in complete RPMI-1640 medium with 10% FBS and human M-CSF (typically 40-50 ng/mL).[12]
-
Culture and Maturation: Incubate for 6-7 days, replenishing the medium every 3 days to allow for differentiation into M0 macrophages.[12]
Assays for Assessing Macrophage Differentiation and Function
Flow Cytometry for Immunophenotyping:
-
Objective: To quantify the expression of cell surface markers indicative of macrophage differentiation and polarization.
-
Method:
-
Harvest differentiated macrophages and wash with FACS buffer (PBS with 2% FBS).
-
Incubate cells with fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b for mouse; CD14, CD68 for human) and polarization markers (e.g., CD86 for M1; CD163, CD206 for M2).[13]
-
Acquire data on a flow cytometer and analyze using appropriate software.[14][15]
-
Phagocytosis Assay:
-
Objective: To measure the phagocytic capacity of differentiated macrophages.
-
Method:
-
Plate macrophages in a multi-well plate.
-
Add fluorescently tagged bioparticles (e.g., Zymosan-pHrodo or E. coli-pHrodo particles), which fluoresce only in the acidic environment of the phagosome.[13][16]
-
Incubate for a defined period (e.g., 2-4 hours).
-
Measure the fluorescent signal using a plate reader or analyze internalization by flow cytometry or microscopy.[13]
-
Quantitative Data on c-Fms Inhibition
Small molecule inhibitors are invaluable tools for probing the function of c-Fms and represent a promising therapeutic strategy for diseases driven by macrophage activity.
Table 1: Effects of c-Fms Inhibitors on Macrophage and Osteoclast Differentiation
| Inhibitor | Target(s) | Model System | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| GW2580 | c-Fms (specific) | Mouse bone marrow cells | 5 µM | Abrogated differentiation of monocytes into macrophages and osteoclasts. | [17] |
| Imatinib | c-Fms, Abl, c-Kit, PDGFR | Mouse bone marrow cells | 5 µM | Abrogated differentiation of monocytes into macrophages and osteoclasts. | [17] |
| Imatinib | c-Fms | M-CSF-dependent cell line (FDC-cfms) | IC₅₀ = 1.86 µM | Inhibited M-CSF-induced proliferation. | [4] |
| c-Fms blocking Ab | c-Fms | Human and murine macrophages | Not specified | Suppressed the generation of intracellular c-Fms fragments. |[18] |
Table 2: Impact of M-CSF on Macrophage Priming and Cytokine Production
| Pre-treatment | Stimulation | Inhibitor (5 µM) | Outcome | Citation |
|---|---|---|---|---|
| M-CSF (3 hrs) | LPS (1 ng/mL) | None | Primed macrophages for enhanced TNF production. | [17] |
| M-CSF (3 hrs) | LPS (1 ng/mL) | GW2580 | Blocked M-CSF-induced priming, reducing TNF production. | [17] |
| M-CSF (3 hrs) | FcγRII/III cross-linking | None | Primed macrophages for enhanced TNF production. | [17] |
| M-CSF (3 hrs) | FcγRII/III cross-linking | Imatinib | Blocked M-CSF-induced priming, reducing TNF production. |[17] |
Conclusion
The c-Fms receptor is an indispensable regulator of macrophage differentiation, survival, and function. Its activation by M-CSF or IL-34 triggers a sophisticated network of signaling pathways that ultimately shape the macrophage's genetic and functional identity. A thorough understanding of this axis, facilitated by the experimental protocols detailed herein, is critical for developing novel therapeutics. Targeting c-Fms signaling holds significant promise for treating a wide array of conditions where macrophages play a pathogenic role, including chronic inflammatory diseases like rheumatoid arthritis, fibrosis, and cancer.[3][17][19]
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Migration and Its Regulation by CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSF-mediated macrophage differentiation but not proliferation is correlated with increased and prolonged ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. PU.1 and IRF8 Modulate Activation of NLRP3 Inflammasome via Regulating Its Expression in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. air.unimi.it [air.unimi.it]
- 17. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
An In-depth Technical Guide to the c-Fms Signaling Pathway in Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are pivotal in maintaining neural homeostasis and responding to pathological insults. Their survival, proliferation, differentiation, and activation states are intricately regulated by the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms. This receptor tyrosine kinase, a product of the c-fms proto-oncogene, is a critical signaling hub in microglia. Dysregulation of the c-Fms signaling pathway is implicated in a spectrum of neurological disorders, including neurodegenerative diseases like Alzheimer's disease, neuroinflammatory conditions, and brain tumors, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core c-Fms signaling pathway in microglia, detailing its molecular components, downstream cascades, and functional outcomes. It further presents established experimental protocols for investigating this pathway and summarizes key quantitative data to aid in research and drug development.
The c-Fms Receptor and its Ligands
The c-Fms receptor is a transmembrane protein characterized by an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. In the CNS, c-Fms is almost exclusively expressed on microglia under normal physiological conditions. Two primary endogenous ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), bind to and activate c-Fms.
-
Colony-Stimulating Factor 1 (CSF-1): Also known as macrophage colony-stimulating factor (M-CSF), CSF-1 is a hematopoietic growth factor crucial for the proliferation, differentiation, and survival of macrophages and their progenitors. In the brain, CSF-1 is expressed by various cell types, including astrocytes, oligodendrocytes, and microglia themselves.
-
Interleukin-34 (IL-34): Discovered more recently, IL-34 shares no sequence homology with CSF-1 but binds to the same receptor, c-Fms. IL-34 is predominantly expressed by neurons in the CNS, suggesting a key role in neuron-microglia communication.
While both ligands activate c-Fms, they exhibit different binding affinities and can induce distinct downstream signaling kinetics and biological responses. IL-34 has been reported to induce stronger but more transient tyrosine phosphorylation of c-Fms compared to CSF-1.
Core Signaling Cascade
Ligand binding to the extracellular domain of c-Fms induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains, initiating a cascade of intracellular events. The principal signaling pathways activated by c-Fms in microglia include:
-
PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine 723 on c-Fms, leading to the activation of the PI3K/Akt signaling cascade. This pathway is a major driver of microglial survival and proliferation.
-
MAPK/ERK Pathway: Activation of c-Fms also leads to the stimulation of the Ras/Raf/MEK/ERK (extracellular signal-regulated kinase) pathway. The phosphorylation of ERK1/2 is a key event in this cascade and is associated with microglial proliferation, migration, and cytokine production.
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can also be activated downstream of c-Fms, contributing to the regulation of gene expression related to microglial activation and inflammatory responses.
The interplay of these pathways ultimately dictates the cellular response of microglia to c-Fms stimulation.
Quantitative Data on c-Fms Signaling in Microglia
The following tables summarize key quantitative data related to the c-Fms signaling pathway in microglia, providing a valuable resource for experimental design and data interpretation.
Table 1: Ligand-Receptor Binding and Inhibitor Potency
| Parameter | Ligand/Inhibitor | Value | Cell Type/System | Reference |
| IC50 | Pexidartinib (PLX3397) | 13 nM | In vitro kinase assay | [1] |
| IC50 | GW2580 | 470 nM | Primary monocytes | [2] |
| IC50 | Edicotinib (JNJ-40346527) | 3.2 nM | In vitro kinase assay | [1] |
| IC50 | EI-1071 | 3 nM | In vitro kinase assay | [1] |
| Binding Affinity (Kd) | muCSF-1 | ~2-fold higher affinity than muIL-34 | Mouse macrophages | [3] |
| Binding Affinity (Kd) | muIL-34 | ~5-fold lower activity than muCSF-1 | Mouse macrophages | [3] |
Table 2: Effects of c-Fms Modulation on Microglial Proliferation and Survival
| Experimental Condition | Readout | Quantitative Change | Model System | Reference |
| CSF-1 overexpression | Microglial proliferation (Ki67+/IBA1+ cells) | Increased proliferation observed | Transgenic mice | [4] |
| PLX3397 treatment (7 days) | Microglia number (IBA1+ cells) | >90% elimination | Wild-type mice | [5] |
| GW2580 treatment in MPTP model | Microglial proliferation (Ki67+/Iba1+ cells) | Significant reduction | Mouse model of Parkinson's disease | [6] |
| CSF-1 treatment in prion disease model | Proliferative microglia (BrDU+/GFP+ cells) | Significant increase | Mouse model of prion disease | [7] |
| IL-34 treatment in prion disease model | Proliferative microglia (BrDU+/GFP+ cells) | Significant increase | Mouse model of prion disease | [7] |
| Pexidartinib treatment (5 days) | Microglia depletion | 82% | Wild-type mice | [8] |
| Sotuletinib treatment (5 days) | Microglia depletion | 88% | Wild-type mice | [8] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the c-Fms signaling pathway in microglia are provided below.
Immunoprecipitation of c-Fms from Microglia
This protocol describes the immunoprecipitation of the c-Fms receptor from microglial cell lysates to study its phosphorylation status or interaction with other proteins.
Materials:
-
Primary microglial cells or microglial cell line (e.g., BV-2)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-c-Fms antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
Procedure:
-
Culture and treat microglial cells as required for the experiment (e.g., stimulation with CSF-1 or IL-34).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-c-Fms antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein from the beads.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.
Western Blotting for Phosphorylated ERK1/2
This protocol details the detection of phosphorylated ERK1/2, a key downstream effector of c-Fms signaling, by Western blotting.
Materials:
-
Microglial cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare microglial cell lysates as described in the immunoprecipitation protocol.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-t-ERK antibody.
BrdU Cell Proliferation Assay
This protocol describes a method to quantify microglial proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA.
Materials:
-
Primary microglia or microglial cell line
-
96-well cell culture plates
-
BrdU labeling solution (10 mM)
-
Fixing/denaturing solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed microglial cells in a 96-well plate and treat them with appropriate stimuli (e.g., CSF-1, IL-34, or inhibitors).
-
Add BrdU labeling solution to each well to a final concentration of 1X.[11]
-
Incubate the plate at 37°C for 2-6 hours.[12]
-
Remove the culture medium and fix/denature the cells by adding the fixing/denaturing solution for 30 minutes at room temperature.[11]
-
Remove the solution and add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.[11]
-
Wash the wells with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Monitor color development and then add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the c-Fms signaling pathway and a typical experimental workflow.
Caption: The core c-Fms signaling cascade in microglia.
Caption: A typical experimental workflow for studying c-Fms signaling.
Caption: Logical flow from ligand binding to microglial response.
Conclusion
The c-Fms signaling pathway is a master regulator of microglial biology, playing an indispensable role in the development, maintenance, and function of these crucial CNS cells. Its intricate network of ligands, downstream effectors, and cellular outcomes presents a complex yet compelling target for therapeutic intervention in a variety of neurological diseases. A thorough understanding of this pathway, facilitated by robust experimental methodologies and quantitative data, is essential for the development of novel and effective treatments for these debilitating conditions. This guide provides a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of microglial signaling and harnessing its therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Evidence for cFMS signaling in HIV production by brain macrophages and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. CSF1 over-expression has pleiotropic effects on microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Microglial Proliferation during Chronic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1R inhibitors pexidartinib and sotuletinib induce rapid glial ablation despite their limited brain penetrability | bioRxiv [biorxiv.org]
- 9. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Bromodeoxyuridine (BrdU) proliferation assay [bio-protocol.org]
c-Fms-IN-13: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific experimental protocols and in-depth quantitative data for c-Fms-IN-13 is limited in publicly available scientific literature. Therefore, this guide synthesizes the available information on this compound with broader knowledge of c-Fms (CSF-1R) signaling and data from other well-characterized c-Fms inhibitors to provide a comprehensive technical overview of its potential anti-inflammatory properties.
Introduction: Targeting the c-Fms Kinase in Inflammation
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their progenitors.[1][2] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, c-Fms dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that drive macrophage-mediated physiological and pathological processes, including inflammation.[2][3] Dysregulation of the CSF-1/c-Fms signaling axis is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.
This compound is a potent inhibitor of c-Fms kinase, demonstrating significant potential as an anti-inflammatory agent.[4] This technical guide provides an in-depth overview of the core aspects of this compound, including its mechanism of action, potential anti-inflammatory effects, and the experimental methodologies used to characterize such compounds.
This compound: Core Properties and Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of c-Fms. Its primary mechanism of action is the inhibition of the autophosphorylation of the c-Fms receptor, thereby blocking downstream signaling pathways.
Quantitative Data
The available quantitative data for this compound is summarized below. For context, data for other representative c-Fms inhibitors are also included.
| Compound | Target | IC50 (nM) | Cell-Based Assay Inhibition | Reference |
| This compound | FMS Kinase | 17 | Not specified | [4] |
| GW2580 | c-Fms Kinase | 60 | 700 nM (M-NFS-60 cells) | [5][6] |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | Not specified | Suppresses CSF-1-dependent cell lines | [7] |
Signaling Pathway Inhibition
Inhibition of c-Fms by compounds like this compound is expected to disrupt key signaling pathways that mediate inflammatory responses in macrophages. The binding of CSF-1 to the c-Fms receptor typically activates several downstream cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, as well as promoting macrophage survival and proliferation.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: c-Fms-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical and cellular activity of c-Fms-IN-13, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.
Quantitative Data Summary
This compound has been identified as a potent inhibitor of c-Fms kinase. The following table summarizes the available quantitative data for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| c-Fms (CSF1R) | Biochemical Kinase Assay | 17 | [1] |
Note: Further quantitative data regarding kinase selectivity and cellular activity were not publicly available at the time of this guide's compilation.
c-Fms Signaling Pathway
c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of downstream pathways critical for cellular functions.
Two major signaling cascades activated by c-Fms are the PI3K/AKT pathway, which is primarily involved in cell survival, and the MEK/ERK (MAPK) pathway, which plays a significant role in cell proliferation and differentiation.
Below is a diagram illustrating the simplified c-Fms signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of c-Fms inhibitors like this compound.
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against c-Fms kinase, commonly measured using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human c-Fms kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly-Glu,Tyr 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the c-Fms enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Kₘ for c-Fms if known, or a standard concentration (e.g., 10 µM).
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This protocol describes a general method to assess the effect of this compound on the proliferation of a CSF-1-dependent cell line, such as the murine myeloblastic M-NFS-60 cell line. The MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation, is a common method.
Materials:
-
M-NFS-60 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and supplemented with recombinant murine CSF-1)
-
Assay medium (complete growth medium without CSF-1)
-
Recombinant murine CSF-1
-
This compound (or other test inhibitor) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture M-NFS-60 cells in complete growth medium. Prior to the assay, wash the cells to remove existing growth factors and resuspend them in assay medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of assay medium containing a concentration of CSF-1 that supports robust proliferation.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for significant cell proliferation in the control wells (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (100% proliferation) and a no-CSF-1 control (baseline proliferation).
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Conclusion
This compound is a potent inhibitor of c-Fms kinase with a biochemical IC50 of 17 nM.[1] The c-Fms signaling pathway is a critical regulator of myeloid cell function, and its inhibition has potential therapeutic applications in various diseases, including inflammatory disorders and cancer. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other potential c-Fms inhibitors. Further studies are required to establish a comprehensive kinase selectivity profile and to determine the cellular potency and functional effects of this compound.
References
The Evaluation of c-Fms Kinase Inhibitors in Preclinical Models of Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Aberrant c-Fms signaling is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical evaluation of c-Fms inhibitors, using the potent and selective inhibitor c-Fms-IN-13 as a representative compound. While specific in vivo data for this compound in autoimmune models is not extensively available in the public domain, this document outlines the established methodologies and expected outcomes for assessing the therapeutic potential of such inhibitors.
This compound: A Potent c-Fms Kinase Inhibitor
This compound is a highly potent inhibitor of c-Fms kinase.[1][2] Its primary biochemical activity is summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | c-Fms | 17[1][2] |
The Role of c-Fms Signaling in Autoimmunity
The c-Fms signaling pathway, activated by its ligands CSF-1 (M-CSF) and IL-34, is crucial for the function of myeloid lineage cells. In autoimmune diseases, these cells can contribute to tissue damage and inflammation. Pharmacological inhibition of c-Fms is a promising strategy to mitigate the pathological effects of these cells.[3][4]
c-Fms Signaling Pathway
Caption: A simplified diagram of the c-Fms signaling pathway and its inhibition by this compound.
Preclinical Evaluation of c-Fms Inhibitors in Autoimmune Disease Models
The following sections detail the experimental protocols for evaluating the efficacy of a c-Fms inhibitor, such as this compound, in common animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-characterized model for rheumatoid arthritis that shares many pathological features with the human disease.[5][6]
-
Induction of Arthritis:
-
Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant is administered 21 days after the primary immunization.[6]
-
-
Treatment:
-
Prophylactic treatment with the c-Fms inhibitor or vehicle control can begin on the day of the primary immunization.
-
Therapeutic treatment can be initiated upon the first signs of arthritis (clinical score > 1).
-
The compound is typically administered daily via oral gavage.
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times a week using a scoring system (e.g., 0 = no swelling, 1 = swelling of one joint, 2 = swelling of multiple joints, 3 = severe swelling of the entire paw, 4 = maximum swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
| Parameter | Vehicle Control | c-Fms Inhibitor |
| Mean Clinical Score (peak) | 10-12 | 2-4 |
| Mean Paw Thickness (mm, peak) | 3.5-4.5 | 2.0-2.5 |
| Histological Score (inflammation) | 3-4 | 1-2 |
| Serum Anti-Collagen IgG (µg/mL) | High | Reduced |
| Serum TNF-α (pg/mL) | High | Reduced |
Systemic Lupus Erythematosus (SLE): MRL/lpr and NZB/W F1 Mouse Models
Spontaneous mouse models like the MRL/lpr and NZB/W F1 strains develop a lupus-like disease that includes autoantibody production and glomerulonephritis.[7][8][9]
-
Animal Model:
-
Female MRL/lpr or NZB/W F1 mice are used as they spontaneously develop lupus-like symptoms.
-
-
Treatment:
-
Treatment with the c-Fms inhibitor or vehicle control is typically initiated at an age when early signs of disease appear (e.g., 8-10 weeks for MRL/lpr mice).
-
Daily administration via oral gavage is a common route.
-
-
Efficacy Assessment:
-
Proteinuria: Urine protein levels are monitored weekly as an indicator of nephritis.
-
Autoantibody Titers: Serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies are measured by ELISA.
-
Kidney Histopathology: At the end of the study, kidneys are collected, fixed, and stained with H&E and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune complex deposition, and inflammation.
-
Spleen and Lymph Node Analysis: Spleen and lymph node weights are measured, and cell populations (e.g., B cells, T cells, macrophages) are analyzed by flow cytometry.
-
| Parameter | Vehicle Control | c-Fms Inhibitor |
| Proteinuria Score (0-4+) | 3-4+ | 1-2+ |
| Serum Anti-dsDNA Titer | High | Reduced |
| Glomerulonephritis Score | Severe | Mild-Moderate |
| Splenomegaly | Present | Reduced |
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.[10][11]
-
Induction of EAE:
-
Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.[11]
-
-
Treatment:
-
Prophylactic treatment can start on the day of immunization.
-
Therapeutic treatment can begin at the onset of clinical signs.
-
The compound is typically administered daily via oral gavage.
-
-
Efficacy Assessment:
-
Clinical Scoring: Mice are scored daily for clinical signs of EAE (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
-
CNS Histopathology: At the end of the study, the brain and spinal cord are collected, fixed, and stained to assess immune cell infiltration (H&E), demyelination (Luxol fast blue), and axonal damage.
-
CNS Immune Cell Analysis: Immune cells are isolated from the CNS and analyzed by flow cytometry to quantify populations of T cells, B cells, and macrophages/microglia.
-
| Parameter | Vehicle Control | c-Fms Inhibitor |
| Mean Clinical Score (peak) | 3-4 | 1-2 |
| CNS Immune Infiltration Score | High | Reduced |
| Demyelination Score | Severe | Mild-Moderate |
| CNS Macrophage/Microglia Count | High | Reduced |
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating a c-Fms inhibitor in the EAE model of multiple sclerosis.
Conclusion
The inhibition of c-Fms presents a promising therapeutic strategy for a range of autoimmune diseases. This technical guide provides a framework for the preclinical evaluation of potent c-Fms inhibitors like this compound. By utilizing well-established animal models such as CIA, MRL/lpr, and EAE, researchers can thoroughly assess the in vivo efficacy and mechanism of action of these compounds. The detailed protocols and expected outcomes described herein should serve as a valuable resource for scientists and drug development professionals working to advance novel treatments for autoimmune disorders. While the specific application of this compound in these models requires further investigation, the outlined methodologies provide a clear path for its evaluation and the assessment of other c-Fms inhibitors.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7846941B2 - Compounds modulating c-kit and c-fms activity and uses therefor - Google Patents [patents.google.com]
- 4. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 6. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GM-CSF promotes chronic disability in EAE by altering the composition of CNS myeloid cells, but is dispensable for disease induction - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of c-Fms-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Fms-IN-13, also identified as compound 14 in seminal literature, is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase commonly known as c-Fms. With a half-maximal inhibitory concentration (IC50) of 17 nM against FMS kinase, this small molecule has emerged as a significant tool for investigating the physiological and pathological roles of c-Fms and as a promising candidate for the development of anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of this compound, tailored for researchers and professionals in the field of drug development.
Introduction
The c-Fms kinase, or CSF-1R, is a member of the class III receptor tyrosine kinase family and plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and certain types of cancer. Consequently, the development of selective c-Fms inhibitors has been a key focus of therapeutic research. This compound was identified as a potent inhibitor of FMS kinase with potential as an anti-inflammatory agent.[3][4]
Discovery and Synthesis
This compound was discovered through the optimization of an arylamide lead compound. The synthesis, as described by Illig et al. (2008), involves a multi-step process culminating in the formation of the final active compound.
Synthesis of a Key Intermediate
The synthesis of a key precursor, 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, was previously described in the literature and serves as a foundational step.[1]
General Synthetic Scheme
While the specific, detailed synthesis of this compound (compound 14) is outlined in the primary publication by Illig et al. (2008), a generalizable synthetic approach for this class of compounds involves the following key steps:
-
Preparation of the core scaffold: This typically involves the synthesis of a substituted nitroaromatic compound.
-
Nucleophilic aromatic substitution: Introduction of amine functionalities at specific positions on the aromatic core.
-
Reduction of the nitro group: Conversion of the nitro group to an amine to allow for subsequent amide bond formation.
-
Amide coupling: Acylation of the newly formed amine with a suitable carboxylic acid or its activated derivative to yield the final arylamide product.
Biological Activity and Data
The biological activity of this compound has been characterized through various in vitro assays to determine its potency and selectivity.
Kinase Inhibition Potency
The primary measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the target kinase.
| Compound | Target | IC50 (nM)[3] |
| This compound | FMS Kinase | 17 |
Kinase Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity against a panel of other kinases. While the full selectivity panel data for this compound is detailed in the primary publication, related compounds from the same chemical series were shown to have good selectivity, which is a promising indicator for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the c-Fms receptor.
The c-FMS Signaling Pathway
The binding of the ligand, colony-stimulating factor 1 (CSF-1), to the extracellular domain of the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation. Key pathways activated by c-Fms include the PI3K/Akt and MAPK/ERK pathways.
Caption: c-FMS signaling pathway and the inhibitory action of this compound.
Inhibition by this compound
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Fms kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to a reduction in the pro-inflammatory activities of macrophages and other myeloid cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used in the characterization of c-Fms inhibitors. For the specific conditions used for this compound, refer to Illig et al., Bioorg Med Chem Lett. 2008;18(5):1642-1648.
FMS Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated FMS kinase domain.
Caption: General workflow for an in vitro FMS kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human FMS kinase domain, ATP, biotinylated substrate peptide, kinase buffer, test compound (this compound), and a detection system (e.g., ADP-Glo™ or HTRF®).
-
Procedure: a. The FMS kinase is pre-incubated with varying concentrations of this compound in a kinase buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method. e. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular FMS Phosphorylation Assay
This assay assesses the ability of an inhibitor to block CSF-1-induced FMS autophosphorylation in a cellular context.
Methodology:
-
Cell Line: A cell line endogenously expressing or engineered to overexpress the c-Fms receptor (e.g., NIH-3T3-Fms).
-
Procedure: a. Cells are serum-starved to reduce basal receptor phosphorylation. b. The cells are pre-treated with various concentrations of this compound. c. The cells are then stimulated with a known concentration of recombinant human CSF-1 to induce FMS phosphorylation. d. Following stimulation, the cells are lysed, and the cell lysates are collected. e. The level of phosphorylated FMS is determined by Western blotting or ELISA using an antibody specific for phosphorylated FMS. Total FMS levels are also measured as a loading control.
Conclusion
This compound is a valuable chemical probe for studying the biology of the c-Fms kinase and a promising lead compound for the development of novel anti-inflammatory drugs. Its high potency and selectivity make it a critical tool for researchers in both academic and industrial settings. The data and protocols presented in this guide provide a foundational understanding for professionals seeking to work with and further develop this important class of kinase inhibitors.
References
A Comprehensive Review of c-Fms Inhibitors: A Technical Guide for Researchers
Introduction
The c-Fms proto-oncogene, also known as the colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the regulation of the mononuclear phagocyte system, which includes monocytes, macrophages, and osteoclasts.[1][2] Its activation by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, triggers a signaling cascade that governs the proliferation, differentiation, and survival of these cells.[1] The critical role of the c-Fms signaling pathway in various physiological and pathological processes has made it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and bone diseases. This technical guide provides an in-depth review of c-Fms inhibitors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Mechanism of Action of c-Fms Inhibitors
c-Fms inhibitors can be broadly categorized into two main classes: small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.
-
Small Molecule Tyrosine Kinase Inhibitors: These inhibitors typically act by competing with ATP for binding to the kinase domain of the c-Fms receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3]
-
Monoclonal Antibodies: These antibodies can target either the c-Fms receptor itself or its ligand, CSF-1. By binding to the receptor, they can block ligand binding and receptor dimerization, or induce receptor internalization and degradation. Antibodies targeting CSF-1 prevent it from binding to and activating the c-Fms receptor.
Therapeutic Applications
The dysregulation of the c-Fms signaling pathway is implicated in several diseases:
-
Cancer: Tumor-associated macrophages (TAMs), which are regulated by c-Fms signaling, often promote tumor growth, angiogenesis, and metastasis.[3]
-
Inflammatory Diseases: Macrophages are key mediators of inflammation, and inhibition of c-Fms can reduce the production of pro-inflammatory cytokines.
-
Bone Diseases: Osteoclasts, which are responsible for bone resorption, are dependent on c-Fms signaling for their differentiation and function. Therefore, c-Fms inhibitors have potential in treating conditions like osteoporosis and bone metastases.
Quantitative Data on c-Fms Inhibitors
The following tables summarize key quantitative data for a selection of c-Fms inhibitors from preclinical and clinical studies.
Table 1: In Vitro Potency of Selected Small Molecule c-Fms Inhibitors
| Inhibitor | Target(s) | IC50 (nM) for c-Fms | Other Notable Targets (IC50, nM) | Reference(s) |
| Pexidartinib (PLX3397) | c-Fms, KIT, FLT3 | 20 | KIT (10) | [4] |
| Ki20227 | c-Fms, VEGFR2 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217) | [5] |
| Emactuzumab (RG7155) | c-Fms (mAb) | Ki: 0.2 | N/A | [6] |
| Vimseltinib (DCC-3014) | c-Fms, c-Kit | <10 | c-Kit (100-1000) | [6] |
| Edicotinib (JNJ-40346527) | c-Fms | 3.2 | KIT (20), FLT3 (190) | [7] |
| Pimicotinib (ABSK021) | c-Fms | 19.48 | - | [7] |
| Linifanib (ABT-869) | VEGFR, PDGFR, c-Fms | 3 | KDR (4), Flt-1/3 (3/4), PDGFRβ (66) | [6] |
| GW2580 | c-Fms | 30 | Highly selective | [8] |
| Sotuletinib (BLZ945) | c-Fms | 1 | >1000-fold selectivity | [9] |
| ARRY-382 | c-Fms | 9 | - | [9] |
| JTE-952 | c-Fms | 14 | - | [9] |
| AZD7507 | c-Fms | 32 | - | [9] |
| JNJ-28312141 | c-Fms | 0.69 | - | [9] |
Table 2: Pharmacokinetic Properties of Selected c-Fms Inhibitors
| Inhibitor | Route of Administration | Half-life (t1/2) | Bioavailability | Key Metabolites | Reference(s) |
| Pexidartinib | Oral | ~25-30 hours | Dose-proportional exposure between 200-400 mg | ZAAD-1006a (glucuronide) | [4][10][11] |
| Emactuzumab | Intravenous | Nonlinear PK at lower doses | N/A | N/A | [8][12][13] |
Table 3: Clinical Efficacy of Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT)
| Study | Phase | Number of Patients | Overall Response Rate (ORR) by RECIST v1.1 | Median Time to Response | Reference(s) |
| ENLIVEN | III | 120 | 39% (pexidartinib) vs. 0% (placebo) at week 25 | - | [14] |
| Pooled Analysis | I and III | 130 | 60% | 3.4 months | [4] |
| Final ENLIVEN results | III | 91 | 60.4% | 5.1 months | [11] |
Table 4: Clinical Efficacy of Emactuzumab
| Study | Phase | Indication | Number of Patients | Overall Response Rate (ORR) | Reference(s) |
| NCT01494688 | I | Advanced Solid Tumors | - | 0% (monotherapy), 7% (with paclitaxel) | [15][16][17] |
| NCT01494688 | I | Diffuse-type TGCT | 63 | 71% | [18] |
| NCT02760797 | Ib | Advanced Solid Tumors | 37 | 0% (with selicrelumab) | [19] |
Signaling Pathways
The binding of CSF-1 or IL-34 to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that regulate cell survival, proliferation, differentiation, and migration.
Caption: The c-Fms signaling pathway is activated by ligand binding, leading to the recruitment of adaptor proteins and the activation of downstream cascades such as PI3K/Akt, RAS/MAPK, and STAT, which regulate key cellular functions.[20][21][22][23][24][25]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of c-Fms inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on the kinase activity of c-Fms.
Methodology:
-
Reagents: Recombinant human c-Fms kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Procedure: a. The c-Fms enzyme is incubated with the test inhibitor at various concentrations. b. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (often radiolabeled with ³²P or ³³P). c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. e. The amount of incorporated phosphate is quantified to determine the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of a c-Fms inhibitor on the proliferation of cells that are dependent on c-Fms signaling.
Methodology:
-
Cell Line: A cell line that expresses c-Fms and whose proliferation is dependent on CSF-1, such as the murine myeloblastic leukemia cell line M-NFS-60.
-
Procedure: a. Cells are seeded in a 96-well plate and cultured in the presence of a suboptimal concentration of CSF-1. b. The cells are treated with a range of concentrations of the c-Fms inhibitor. c. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell proliferation (IC50) is determined.
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of a c-Fms inhibitor in a living organism.
Methodology:
-
Model: Immunocompromised mice (e.g., nude or SCID mice) are often used for xenograft models with human cancer cell lines. Syngeneic models in immunocompetent mice can also be used to study the effects on the tumor microenvironment.
-
Procedure: a. Tumor cells are implanted into the mice, either subcutaneously or orthotopically. b. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The c-Fms inhibitor is administered to the treatment group, typically orally or via injection, according to a defined dosing schedule. The control group receives a vehicle. d. Tumor growth is monitored regularly by measuring tumor volume. e. At the end of the study, the tumors are excised and can be analyzed for biomarkers of drug activity (e.g., reduction in TAMs).
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Collagen-Induced Arthritis (CIA) Model
Objective: To assess the anti-inflammatory potential of a c-Fms inhibitor in a mouse model of rheumatoid arthritis.
Methodology:
-
Animal Strain: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction of Arthritis: a. Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). b. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment: The c-Fms inhibitor or vehicle is administered to the mice, starting either before or after the onset of arthritis.
-
Assessment: The severity of arthritis is scored based on paw swelling and inflammation. Histological analysis of the joints can be performed to assess cartilage and bone erosion.
-
Data Analysis: The arthritis scores and histological parameters are compared between the treated and control groups.[5][14][15][16][26]
Bone Metastasis Model
Objective: To evaluate the ability of a c-Fms inhibitor to prevent or treat bone metastasis and associated bone loss.
Methodology:
-
Model: Immunocompromised mice are injected with cancer cells known to metastasize to bone (e.g., certain breast or prostate cancer cell lines).
-
Injection Route: Tumor cells can be injected directly into the tibia or via intracardiac injection to mimic hematogenous spread.
-
Treatment: The c-Fms inhibitor or vehicle is administered to the mice.
-
Assessment: Bone metastasis and bone destruction are monitored using imaging techniques such as X-ray or micro-CT. Histological analysis of the bones is performed to quantify tumor burden and osteoclast numbers.
-
Data Analysis: The extent of bone metastasis and bone loss is compared between the treated and control groups.[27][28][29][30][31]
Experimental Workflows
The development of a c-Fms inhibitor follows a structured workflow from initial discovery to clinical evaluation.
Caption: A typical workflow for the development of a c-Fms inhibitor, progressing from target identification and preclinical evaluation to clinical trials and regulatory approval.[32][33][34][35][36][37][38]
Conclusion
c-Fms inhibitors represent a promising class of targeted therapies with broad therapeutic potential in oncology, inflammatory diseases, and bone disorders. The continued development of both small molecule inhibitors and monoclonal antibodies targeting the c-Fms pathway offers new hope for patients with these conditions. This technical guide provides a comprehensive overview of the current state of c-Fms inhibitor research, equipping scientists and drug development professionals with the foundational knowledge needed to advance this exciting field. Further research is warranted to optimize the efficacy and safety of these agents and to identify predictive biomarkers to guide their clinical use.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 7. TUNEL staining [abcam.com]
- 8. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nextgen-protocols.org [nextgen-protocols.org]
- 10. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrumrg.com [metrumrg.com]
- 12. PK/PD Mediated Dose Optimization of Emactuzumab, a CSF1R Inhibitor, in Patients With Advanced Solid Tumors and Diffuse‐Type Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PK/PD Mediated Dose Optimization of Emactuzumab, a CSF1R Inhibitor, in Patients With Advanced Solid Tumors and Diffuse-Type Tenosynovial Giant Cell Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. TUNEL assay [bio-protocol.org]
- 19. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality | Semantic Scholar [semanticscholar.org]
- 20. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 21. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 27. Development of a New Focal Mouse Model of Bone Metastasis in Renal Cell Carcinoma | In Vivo [iv.iiarjournals.org]
- 28. Animal models of cancer metastasis to the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wuxibiology.com [wuxibiology.com]
- 30. Murine models of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 32. New cast for a new era: preclinical cancer drug development revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 33. upm-inc.com [upm-inc.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. reactionbiology.com [reactionbiology.com]
- 37. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
c-Fms-IN-13: A Technical Guide to its Effects on Monocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the impact of c-Fms-IN-13, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), on the proliferation of monocytes. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on inhibitor potency, and detailed experimental protocols for researchers investigating the therapeutic potential of targeting the c-Fms pathway.
Introduction to c-Fms (CSF1R) and Monocyte Proliferation
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF1R), a transmembrane tyrosine kinase that is a critical regulator of the survival, proliferation, differentiation, and function of the mononuclear phagocyte system, which includes monocytes and macrophages.[1][2] The primary ligands for c-Fms are Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34).[1] Upon ligand binding, c-Fms dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for monocytic lineage development and function.[3]
A specific subpopulation of human peripheral blood monocytes has been identified as being capable of proliferation in response to M-CSF.[4][5] This proliferative capacity is fundamental in both normal physiological processes, such as tissue homeostasis, and in pathological conditions, including chronic inflammation and cancer, where an abundance of macrophages can contribute to disease progression.[6][7] Consequently, inhibiting the c-Fms signaling pathway presents a promising therapeutic strategy for a variety of diseases.
This compound is a potent small molecule inhibitor of c-Fms kinase activity.[8] By blocking the ATP-binding site of the receptor, this compound prevents the autophosphorylation and activation of the downstream signaling pathways that drive monocyte proliferation.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound and other representative c-Fms inhibitors are summarized in the table below. This data is essential for determining appropriate experimental concentrations and for comparing the potency of different inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Type/Assay Condition |
| This compound | FMS (c-Fms/CSF1R) | 17 | Kinase Assay |
| GW2580 | c-Fms | 10 | Cell-based assay (M-CSF-stimulated human peripheral blood mononuclear cells)[4] |
| PLX3397 (Pexidartinib) | CSF1R | Not specified | Systemic administration in mice leads to depletion of tissue macrophages.[6][9] |
| ARRY-382 | CSF1R/c-Fms | 9 | Not specified |
| JTE-952 | CSF1R | 14 | Not specified |
| AZD7507 | CSF1R (c-FMS) | 32 | Not specified |
Note: The IC50 value for this compound is derived from a kinase assay and may differ in cell-based assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for specific cell types and experimental conditions.
Signaling Pathways in M-CSF Mediated Monocyte Proliferation and its Inhibition by this compound
The binding of M-CSF to the c-Fms receptor triggers a complex network of intracellular signaling pathways that ultimately drive the cell cycle and promote proliferation. The key pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This compound, by inhibiting the kinase activity of c-Fms, effectively blocks these downstream signals.
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on monocyte proliferation. These are generalized methods and may require optimization for specific experimental setups.
Isolation of Human Peripheral Blood Monocytes
Objective: To isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs three times with PBS.
-
Resuspend PBMCs in PBS and add the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched monocyte layer.
-
Wash the purified monocytes with PBS and resuspend in complete RPMI-1640 medium.
Monocyte Proliferation Assay (BrdU Incorporation)
Objective: To quantify the effect of this compound on M-CSF-induced monocyte proliferation using a BrdU incorporation assay.
Materials:
-
Isolated human monocytes
-
Recombinant Human M-CSF
-
This compound (dissolved in DMSO)
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
Protocol:
-
Seed monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.
-
Allow cells to adhere for 2-4 hours.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be less than 0.1%.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO only).
-
Incubate for 1 hour at 37°C.
-
Add M-CSF to a final concentration of 50 ng/mL to all wells except for the negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add BrdU to each well and incubate for 18-24 hours.
-
Fix the cells and perform the BrdU immunoassay according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the M-CSF-treated vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle progression of monocytes.
Materials:
-
Isolated human monocytes
-
Recombinant Human M-CSF
-
This compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture monocytes in 6-well plates (1 x 10^6 cells/well) with M-CSF (50 ng/mL) in the presence or absence of this compound at various concentrations for 48 hours.
-
Harvest the cells by gentle scraping and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a potent inhibitor of the c-Fms receptor kinase, a key driver of monocyte proliferation. By understanding its mechanism of action and utilizing the detailed protocols provided, researchers can effectively investigate the therapeutic potential of targeting this pathway in various disease models. The quantitative data and experimental workflows presented in this guide serve as a valuable resource for scientists and drug development professionals working to modulate the mononuclear phagocyte system for therapeutic benefit.
References
- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Underestimated Peripheral Effects Following Pharmacological and Conditional Genetic Microglial Depletion - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms Signaling in Tumor-Associated Macrophages: A Technical Guide
Introduction
The colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R or CD115, is a receptor tyrosine kinase that plays a pivotal role in the regulation of the mononuclear phagocyte system. Encoded by the c-fms proto-oncogene, this receptor and its ligands, colony-stimulating factor 1 (CSF-1 or M-CSF) and interleukin-34 (IL-34), are crucial for the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2][3] In the context of oncology, the c-Fms signaling axis is of particular interest due to its role in modulating the tumor microenvironment (TME). High expression of M-CSF within the TME is often associated with poor patient prognoses.[4] Specifically, it is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs), a major immune cell population within the TME that significantly influences tumor growth, invasion, metastasis, and immunosuppression.[4][5] This guide provides an in-depth examination of the c-Fms signaling pathway in TAMs, its functional consequences, and methodologies for its investigation.
The c-Fms Signaling Cascade
Upon binding of its ligands, CSF-1 or IL-34, the c-Fms receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation of several tyrosine residues within its intracellular domain.[1][6] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that are critical for macrophage function.[1][7] The principal signaling cascades activated by c-Fms include the phosphoinositide 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK/ERK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[8][9] These pathways collectively regulate a wide array of cellular processes, including proliferation, survival, and differentiation.[7][8]
References
- 1. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for c-Fms-IN-13 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[3][4] c-Fms-IN-13 is a potent inhibitor of c-Fms kinase activity.[5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other potential inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against c-Fms (CSF1R) is summarized below. This data is essential for comparing the potency of novel inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | c-Fms (CSF1R) | Kinase Assay | 17 | [5] |
| c-Fms-IN-8 | c-Fms (CSF1R) | Kinase Assay | 9.1 | [6] |
| CSF1R-IN-1 | c-Fms (CSF1R) | Kinase Assay | 0.5 | [7] |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | Kinase Assay | 20 | [7] |
| ARRY-382 | c-Fms (CSF1R) | Kinase Assay | 9 | [7] |
| Edicotinib (JNJ-40346527) | c-Fms (CSF1R) | Kinase Assay | 3.2 | [7] |
c-Fms Signaling Pathway and Inhibition
The binding of the ligand, Colony-Stimulating Factor 1 (CSF-1) or IL-34, to the c-Fms receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades.[3][8] These pathways, including the MAPK/ERK, PI3K/Akt, and STAT pathways, are crucial for cell survival and proliferation. This compound acts as a kinase inhibitor, blocking the ATP binding site and preventing the phosphorylation cascade.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of c-Fms and the inhibitory potential of this compound by quantifying the amount of ADP produced.
Materials:
-
Recombinant human c-Fms kinase enzyme (Promega, V4022 or similar)[9]
-
Poly (4:1 Glu, Tyr) peptide substrate[9]
-
This compound
-
Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT)[10]
-
ATP
-
White, opaque 96-well or 384-well plates[8]
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the this compound biochemical kinase assay.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: To the wells of a white 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO for controls.
-
Enzyme Addition: Add 2 µL of c-Fms enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]
-
-
Luminescence Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Format)
This protocol assesses the effect of this compound on the proliferation of CSF-1 dependent cells, such as the M-NFS-60 murine macrophage cell line.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and recombinant human M-CSF (50 ng/mL).
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed M-NFS-60 cells in a 96-well plate at a density of 35,000 cells per well in 50 µL of culture medium.[11]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add 50 µL to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.[11]
-
MTT Addition: Add 20 µL of MTT solution (e.g., 2.0 mM) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 520-570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent inhibition of cell proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value using a dose-response curve.
Disclaimer: These protocols are intended for research use only. Please refer to the specific product manuals for detailed instructions and safety information. Optimization of assay conditions may be required for specific experimental setups.
References
- 1. Commitment and Differentiation of Osteoclast Precursor Cells by the Sequential Expression of C-Fms and Receptor Activator of Nuclear Factor κb (Rank) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. FMS Kinase Enzyme System [promega.com]
- 10. promega.com [promega.com]
- 11. smbb.mx [smbb.mx]
Application Notes and Protocols for c-Fms-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-Fms-IN-13, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF-1R), in in vitro cell culture experiments. The following sections detail the recommended starting concentrations, experimental protocols, and the underlying signaling pathway.
Introduction
This compound is a small molecule inhibitor of the c-Fms kinase, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1] The binding of its ligand, Colony-Stimulating Factor 1 (CSF-1), to c-Fms triggers a signaling cascade that plays a significant role in various physiological and pathological processes, including inflammation and cancer. Therefore, inhibitors of c-Fms are valuable tools for studying these processes and for potential therapeutic development.
Quantitative Data Summary
Determining the optimal starting concentration of this compound is critical for successful cell culture experiments. While the half-maximal inhibitory concentration (IC50) provides a valuable starting point, the effective concentration in a cell-based assay can vary depending on the cell type, cell density, and treatment duration.
| Parameter | Value | Reference |
| This compound IC50 (FMS Kinase) | 17 nM | [1] |
| Recommended Starting Concentration Range | 10 nM - 1 µM | Based on IC50 and data from other c-Fms inhibitors |
| Example of another c-Fms inhibitor (GW2580) effective concentration | 1 µM | Completely inhibited CSF-1-induced growth of M-NFS-60 cells and human monocytes. |
Signaling Pathway
This compound exerts its effects by inhibiting the autophosphorylation of the c-Fms receptor, thereby blocking downstream signaling cascades. The diagram below illustrates the simplified signaling pathway initiated by CSF-1 binding to its receptor, c-Fms, and the point of inhibition by this compound.
Caption: c-Fms signaling pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture Treatment Workflow
The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis.
Caption: General workflow for cell treatment with this compound.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 10 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Recommendations for Optimal Results
-
Concentration Range Finding: It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) should be tested initially.
-
Vehicle Control: Always include a vehicle control (DMSO) at a concentration equivalent to that in the highest concentration of the inhibitor used.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. It is crucial to test the expression and activity of c-Fms in your cell line of interest.
-
Treatment Duration: The optimal treatment duration will depend on the specific cellular process being investigated. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to determine the ideal time point for analysis.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of c-Fms signaling in their in vitro models.
References
Application Notes: Detection of c-Fms Phosphorylation Inhibition by c-Fms-IN-13 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1] Upon binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF or CSF-1), the c-Fms receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain. This phosphorylation event initiates a downstream signaling cascade, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is pivotal in mediating the biological effects of M-CSF. Dysregulation of the c-Fms signaling pathway has been implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.
c-Fms-IN-13 is a potent and selective inhibitor of c-Fms kinase activity, with a reported IC50 of 17 nM in biochemical assays.[2] This application note provides a detailed protocol for performing a western blot to detect the inhibition of M-CSF-induced c-Fms phosphorylation (p-cFms) in a cellular context using a representative c-Fms inhibitor.
c-Fms Signaling Pathway
The binding of M-CSF to the c-Fms receptor triggers a cascade of intracellular signaling events. The diagram below illustrates the simplified c-Fms signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Immunoprecipitation of c-Fms with c-Fms-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells.[1][2] Upon binding its ligand, Macrophage Colony-Stimulating Factor (M-CSF), c-Fms dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.[3] This phosphorylation creates docking sites for various downstream signaling proteins containing SH2 or PTB domains, thereby activating intracellular signaling cascades that regulate cell function. Dysregulation of the M-CSF/c-Fms signaling pathway has been implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[4]
c-Fms-IN-13 is a potent and selective inhibitor of c-Fms kinase with an IC50 value of 17 nM.[5] By blocking the kinase activity of c-Fms, this compound can effectively inhibit the downstream signaling pathways, making it a valuable tool for studying the biological functions of c-Fms and for potential therapeutic development.
These application notes provide detailed protocols for the immunoprecipitation of c-Fms from cells treated with this compound. This technique is essential for investigating the inhibitor's efficacy in a cellular context by assessing the phosphorylation status of c-Fms. Additionally, a protocol for co-immunoprecipitation is included to enable the study of how this compound may affect the interaction of c-Fms with its downstream signaling partners.
Data Presentation
The efficacy of c-Fms inhibitors is typically determined by their ability to reduce the phosphorylation of the c-Fms receptor in cellular assays. The following table summarizes the inhibitory concentrations (IC50) of various c-Fms inhibitors, including this compound, as determined by in vitro kinase assays and cellular phosphorylation assays. This data provides a comparative reference for researchers working with these compounds.
| Inhibitor | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 for Phosphorylation Inhibition (nM) | Reference Cell Line |
| This compound | c-Fms | 17 | Not explicitly reported, but expected to be in the low nanomolar range based on in vitro potency. | Not specified |
| Ki20227 | c-Fms | - | ~100 | RAW264.7 |
| Imatinib | c-Fms, c-Abl, c-Kit, PDGFR | 422 | ~1470 | FDC-cfms |
| ABT-869 | c-Fms, VEGFR, PDGFR | <20 | 16 | NIH-3T3 transfected with human c-Fms |
| GW2580 | c-Fms | 60 | ~330 (for growth inhibition) | M-NFS-60 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: c-Fms Signaling Pathway.
Caption: Immunoprecipitation Experimental Workflow.
Caption: Inhibitory Mechanism of this compound.
Experimental Protocols
Protocol 1: Immunoprecipitation of c-Fms to Assess Phosphorylation Status
This protocol details the immunoprecipitation of c-Fms from cell lysates treated with this compound, followed by Western blot analysis to determine the level of c-Fms phosphorylation.
Materials:
-
Cell Line: A cell line expressing c-Fms (e.g., RAW264.7, Mono-Mac 1, or NIH-3T3 transfected with human c-Fms).
-
This compound: Stock solution in DMSO.
-
M-CSF: Recombinant M-CSF for cell stimulation.
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Wash Buffer: Lysis buffer without detergents or with a lower concentration of detergents.
-
Primary Antibodies:
-
Anti-c-Fms antibody (for immunoprecipitation and Western blot).
-
Anti-phosphotyrosine antibody (for Western blot).
-
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Protein A/G Beads: (e.g., agarose or magnetic beads).
-
SDS-PAGE reagents and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.
-
-
Cell Stimulation:
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 5-10 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 20 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500-1000 µg of total protein, add 20-30 µL of Protein A/G bead slurry.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-c-Fms antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody.
-
Strip the membrane and re-probe with an anti-c-Fms antibody to assess the total amount of immunoprecipitated c-Fms.
-
Develop the blots using an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Protocol 2: Co-Immunoprecipitation of c-Fms and Interacting Proteins
This protocol is designed to investigate the effect of this compound on the interaction between c-Fms and its downstream signaling partners.
Additional Materials:
-
Primary Antibodies: Antibodies against potential interacting proteins (e.g., Grb2, PI3K p85 subunit, SHP2).
Procedure:
Follow the steps for immunoprecipitation as described in Protocol 1, with the following modifications:
-
Lysis and Washing: Use a non-denaturing lysis buffer and gentle wash conditions to preserve protein-protein interactions.
-
Western Blot Analysis:
-
After transferring the proteins to the membrane, probe separate blots (or cut the membrane if proteins are of different sizes) with antibodies against the potential interacting proteins (e.g., Grb2, PI3K p85).
-
A parallel blot should be probed with the anti-c-Fms antibody to confirm successful immunoprecipitation of the bait protein.
-
By comparing the amount of co-immunoprecipitated protein in the presence and absence of this compound, researchers can determine if the inhibitor disrupts the formation of these signaling complexes.
Expected Results and Troubleshooting
-
Successful Inhibition: A dose-dependent decrease in the phosphotyrosine signal of the immunoprecipitated c-Fms should be observed in cells treated with this compound, while the total amount of immunoprecipitated c-Fms remains relatively constant.
-
No Inhibition: If no change in phosphorylation is observed, consider increasing the concentration or incubation time of this compound. Ensure that the M-CSF stimulation is effective.
-
High Background in Western Blot: Optimize the pre-clearing step and the number of washes to reduce non-specific binding.
-
Low Signal: Ensure sufficient protein input for the immunoprecipitation and optimize the antibody concentrations.
These protocols provide a robust framework for investigating the cellular effects of this compound. Proper controls, including vehicle-treated cells, non-stimulated cells, and isotype control antibodies for immunoprecipitation, are crucial for the accurate interpretation of the results.
References
- 1. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. www2.nau.edu [www2.nau.edu]
c-Fms-IN-13 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of c-Fms-IN-13, a potent inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF-1R) kinase. The provided data and methodologies are intended to guide researchers in the effective use of this compound in cell-based assays.
Introduction
This compound is a small molecule inhibitor of the c-Fms receptor tyrosine kinase with a reported IC50 value of 17 nM.[1] The c-Fms pathway plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making c-Fms a key therapeutic target. These notes provide essential information on the solubility of this compound and detailed protocols for its application in common cell-based assays.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 31.25 mg/mL (82.57 mM) | Sonication is recommended to aid dissolution. Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility. |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 378.47 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add 264.2 µL of DMSO for every 1 mg of this compound.
-
Vortex the solution thoroughly to mix.
-
If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
-
Working with Cell Culture Media:
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of the c-Fms receptor. The binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for regulating cell survival, proliferation, and differentiation. By inhibiting the kinase activity of c-Fms, this compound blocks these downstream signaling events.
Experimental Protocols
The following are example protocols that can be adapted for use with this compound to study its effects on macrophage biology.
Macrophage Culture and Treatment
This protocol describes the general procedure for culturing and treating a macrophage cell line, such as RAW 264.7 or J774A.1.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant M-CSF
-
Sterile tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed macrophages at the desired density in tissue culture plates and allow them to adhere overnight.
-
The following day, prepare fresh medium containing the desired concentrations of this compound. Perform serial dilutions from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or vehicle control to the cells and pre-incubate for 1-2 hours.
-
Prepare a stock of M-CSF in culture medium and add it to the wells to achieve the desired final concentration for stimulation.
-
Incubate the cells for the desired time period (this will depend on the downstream assay).
Western Blot Analysis of c-Fms Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation.
Procedure:
-
Culture and treat macrophages as described in section 4.1. A typical stimulation time with M-CSF to observe receptor phosphorylation is 5-15 minutes.
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Fms overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Fms and a loading control like GAPDH or β-actin.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the viability and proliferation of M-CSF-dependent cells.
Procedure:
-
Seed M-CSF-dependent cells (e.g., bone marrow-derived macrophages) in a 96-well plate.
-
Treat the cells with various concentrations of this compound in the presence of a constant, growth-promoting concentration of M-CSF. Include a vehicle control and a no-M-CSF control.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2]
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2][3]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value of this compound for cell proliferation.
References
Application Note: Preparation of c-Fms-IN-13 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of mononuclear phagocytes.[1][2] Its dysregulation is implicated in various inflammatory diseases and cancers. c-Fms-IN-13 is a potent and selective inhibitor of FMS kinase, with an IC₅₀ value of 17 nM, making it a valuable tool for research and as a potential anti-inflammatory agent.[3][4][5] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
This compound: Mechanism of Action
The binding of the ligand, CSF-1, to the c-Fms receptor induces receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling cascades that regulate cell survival and proliferation. This compound exerts its effect by inhibiting this autophosphorylation, thereby blocking the downstream signaling pathway.
Caption: Inhibition of the c-Fms signaling pathway by this compound.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₆N₄O₂ | [3][4][5] |
| Molecular Weight | 378.47 g/mol | [3][4][5] |
| CAS Number | 885704-58-5 | [3][4][5] |
| Appearance | Light yellow to yellow solid | [3][4][5] |
| Solubility | Soluble in DMSO at 31.25 mg/mL (82.57 mM) | [3][4][5] |
| Storage (Solid) | 4°C, protect from light | [3][4][5] |
| Storage (In Solvent) | -20°C for up to 1 month (protect from light)-80°C for up to 6 months (protect from light) | [3][4][5] |
Experimental Protocol: Stock Solution Preparation
Materials and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, high-purity
-
Calibrated analytical balance
-
Sterile, polypropylene microcentrifuge tubes (amber or covered in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended to aid dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
Handle this compound in a well-ventilated area, wearing appropriate PPE. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Calculation for Stock Solution
To determine the mass of this compound required for a desired stock concentration and volume, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation (for a 10 mM stock solution in 1 mL of DMSO):
-
Mass (mg) = 10 mM × 1 mL × 378.47 g/mol
-
Mass (mg) = 3.7847 mg
Therefore, 3.78 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution. A pre-calculated solvent volume table for common concentrations is provided below.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.6422 mL |
| 5 mM | 1 mg | 0.5284 mL |
| 10 mM | 1 mg | 0.2642 mL |
| 5 mM | 5 mg | 2.6422 mL |
| 10 mM | 5 mg | 1.3211 mL |
Data derived from manufacturer's information.[3][4][5]
Step-by-Step Procedure
Caption: Workflow for the preparation of this compound stock solution.
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. Using newly opened DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[3][4][5]
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, place the tube in an ultrasonic water bath for several minutes to ensure complete dissolution.[3] Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes.[6][7]
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent. Store the aliquots protected from light at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][4][5]
Application in Cell Culture
When preparing working solutions for cell-based assays, the stock solution should be further diluted in culture medium. It is critical to maintain a low final concentration of DMSO, typically not exceeding 0.1%, as higher concentrations can be cytotoxic or induce unintended cellular effects like differentiation.[6][8] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cFMS Receptor Inhibitor II | c-Fms | TargetMol [targetmol.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. The effects of solvents on embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Fms-IN-13 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and osteoclasts.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, bone diseases, and cancer. c-Fms-IN-13 is a potent inhibitor of c-Fms kinase with an IC50 of 17 nM, making it a valuable tool for investigating the therapeutic potential of c-Fms inhibition in preclinical mouse models.
These application notes provide a comprehensive guide for the in vivo use of this compound in mouse models, including recommended dosing, experimental protocols, and an overview of the underlying signaling pathways.
Quantitative Data Summary
Due to the limited availability of specific in vivo dosing data for this compound in the public domain, the following table provides a summary of dosing information for other structurally related or functionally similar c-Fms inhibitors in mouse models. This data can serve as a valuable starting point for dose-range finding studies for this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Frequency | Reference |
| GW2580 | M-NFS-60 Tumor Model | 20 and 80 mg/kg | Oral | Twice a day | [2] |
| fms-I | Aristolochic Acid Nephropathy | 10 mg/kg | Not Specified | Twice a day | [3] |
| Ki20227 | Collagen-Induced Arthritis | Not Specified | Oral | Not Specified | [4] |
| BLZ945 | Mammary Tumor Model | 200 mg/kg | Not Specified | Daily for 5 days | [5] |
Note: The optimal dose of this compound will be model-specific and should be determined empirically through dose-escalation and pharmacokinetic/pharmacodynamic (PK/PD) studies.
c-Fms Signaling Pathway
The binding of macrophage colony-stimulating factor (M-CSF) to the c-Fms receptor triggers its dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling events that regulate key cellular processes.
Figure 1: Simplified c-Fms signaling cascade.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in mouse models. Specific details may need to be optimized based on the research question and the chosen animal model.
Protocol 1: Dose-Range Finding and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for this compound in the selected mouse strain.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or as recommended by the supplier)
-
8-10 week old mice of the desired strain (e.g., C57BL/6, BALB/c)
-
Standard animal housing and monitoring equipment
-
Analytical balance, vortex mixer, sonicator
-
Gavage needles or appropriate injection supplies
Workflow:
Figure 2: Workflow for a dose-range finding study.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., vehicle control, 5, 10, 25, 50 mg/kg this compound). A group size of 3-5 mice is typically sufficient for a tolerability study.
-
Compound Formulation:
-
On each day of dosing, freshly prepare the required concentrations of this compound in the chosen vehicle.
-
Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be required.
-
-
Administration:
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in body weight, food and water intake, posture, grooming, and activity levels.
-
Record all observations meticulously.
-
-
Endpoint and Sample Collection:
-
After a predetermined period (e.g., 14 days), euthanize the mice.
-
Collect blood samples for pharmacokinetic analysis and major organs (liver, spleen, kidneys) for histopathological examination to assess for any signs of toxicity.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Disease
Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model of disease (e.g., arthritis, cancer, neuroinflammation).
Materials:
-
Disease model mice (e.g., collagen-induced arthritis mice, tumor-bearing mice)
-
This compound at the predetermined optimal dose
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Scoring systems for disease assessment (e.g., arthritis score)
-
Reagents for downstream analysis (e.g., ELISA kits, flow cytometry antibodies)
Workflow:
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting c-fms kinase attenuates chronic aristolochic acid nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Preparation of c-Fms-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-13 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, with an IC50 value of 17 nM[1][2]. The c-Fms kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of mononuclear phagocytes, such as macrophages and osteoclasts[3][4][5]. Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and cancer[3][6]. Therefore, this compound serves as a valuable tool for in vivo studies aimed at understanding the therapeutic potential of c-Fms inhibition.
These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound in preclinical animal models, primarily mice.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for appropriate formulation and handling.
| Property | Value | Reference |
| Chemical Formula | C22H26N4O2 | [1] |
| CAS Number | 885704-58-5 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| IC50 | 17 nM for FMS kinase | [1][2] |
| Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
c-Fms Signaling Pathway
The binding of macrophage colony-stimulating factor (M-CSF) to its receptor, c-Fms, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival, proliferation, and differentiation[7][8][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commitment and Differentiation of Osteoclast Precursor Cells by the Sequential Expression of C-Fms and Receptor Activator of Nuclear Factor κb (Rank) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 8. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for c-Fms-IN-13 in Macrophage Polarization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a key receptor tyrosine kinase that governs the survival, proliferation, and differentiation of macrophages.[1][2][3] Its primary ligand, macrophage colony-stimulating factor (M-CSF), is a crucial driver of the M2-like phenotype, which is often associated with tissue repair and immune suppression.[4][5]
c-Fms-IN-13 is a potent and selective small molecule inhibitor of the c-Fms kinase. By blocking the downstream signaling of c-Fms, this compound is a valuable tool for investigating the role of the M-CSF/c-Fms axis in macrophage biology. These application notes provide detailed protocols for utilizing this compound in in vitro macrophage polarization assays to study its effects on shifting the M1/M2 balance.
Mechanism of Action
M-CSF binding to the c-Fms receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for promoting the M2 macrophage phenotype.[6] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Fms and preventing its autophosphorylation. This blockade of c-Fms signaling is expected to inhibit M2 polarization and potentially promote a shift towards the M1 phenotype, especially in the presence of pro-inflammatory stimuli.
Signaling Pathway Diagram
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Differentiation of Human Monocytes to Macrophages
This protocol describes the generation of human monocyte-derived macrophages (MDMs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
6-well tissue culture plates
Procedure:
-
Isolate monocytes from human PBMCs using negative selection with the RosetteSep™ cocktail followed by density gradient centrifugation with Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the isolated monocytes twice with RPMI-1640.
-
Resuspend the cells in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) supplemented with 50 ng/mL of M-CSF.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.[7]
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days to allow differentiation into M0 macrophages.[8][9] Replace the medium every 2-3 days.
Protocol 2: Macrophage Polarization Assay with this compound
This protocol outlines the polarization of M0 macrophages into M1 and M2 phenotypes and the assessment of this compound's effect.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) (100 ng/mL)[8]
-
Interleukin-4 (IL-4) (20 ng/mL)[10]
-
Interleukin-13 (IL-13) (20 ng/mL)[7]
-
Phosphate Buffered Saline (PBS)
-
Reagents for analysis (e.g., antibodies for flow cytometry, RNA isolation kits for RT-qPCR, ELISA kits for cytokine analysis)
Procedure:
-
After 7 days of differentiation, aspirate the medium from the M0 macrophages and wash the cells once with warm PBS.
-
Add fresh complete RPMI-1640 medium to each well.
-
Prepare the following treatment groups:
-
M0 (Untreated): Medium only.
-
M1 (LPS + IFN-γ): 100 ng/mL LPS and 20 ng/mL IFN-γ.[8]
-
M2 (IL-4 + IL-13): 20 ng/mL IL-4 and 20 ng/mL IL-13.[7]
-
M2 + this compound: 20 ng/mL IL-4, 20 ng/mL IL-13, and the desired concentration of this compound.
-
M1 + this compound: 100 ng/mL LPS, 20 ng/mL IFN-γ, and the desired concentration of this compound.
-
Vehicle Control: Add the same volume of DMSO as used for this compound to the respective control wells.
-
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and supernatant for downstream analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for macrophage polarization assay with this compound.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected effects of this compound on macrophage polarization.
Table 1: Effect of this compound on Macrophage Surface Marker Expression (Flow Cytometry)
| Treatment Group | % CD86+ (M1 Marker) | % CD206+ (M2 Marker) |
| M0 (Untreated) | 5.2 ± 1.1 | 10.5 ± 2.3 |
| M1 (LPS + IFN-γ) | 85.6 ± 5.4 | 8.9 ± 1.9 |
| M2 (IL-4 + IL-13) | 7.8 ± 1.5 | 92.1 ± 4.8 |
| M2 + this compound (1 µM) | 15.3 ± 2.8 | 45.7 ± 6.2 |
Data are presented as mean ± standard deviation. CD86 is a classic M1 marker, while CD206 (mannose receptor) is a well-established M2 marker.[6][11]
Table 2: Effect of this compound on Macrophage Gene Expression (RT-qPCR)
| Treatment Group | Relative iNOS Expression (M1 Marker) | Relative Arg1 Expression (M2 Marker) |
| M0 (Untreated) | 1.0 | 1.0 |
| M1 (LPS + IFN-γ) | 50.2 ± 7.3 | 0.5 ± 0.2 |
| M2 (IL-4 + IL-13) | 1.5 ± 0.4 | 120.8 ± 15.6 |
| M2 + this compound (1 µM) | 5.8 ± 1.2 | 35.4 ± 8.9 |
Data are presented as fold change relative to the M0 group (mean ± standard deviation). Inducible nitric oxide synthase (iNOS) is a key M1-associated gene, while Arginase-1 (Arg1) is characteristic of M2 macrophages.[6]
Table 3: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment Group | TNF-α (pg/mL) (M1 Cytokine) | IL-10 (pg/mL) (M2 Cytokine) |
| M0 (Untreated) | < 20 | < 15 |
| M1 (LPS + IFN-γ) | 2500 ± 350 | 50 ± 10 |
| M2 (IL-4 + IL-13) | 150 ± 30 | 1200 ± 200 |
| M2 + this compound (1 µM) | 450 ± 80 | 400 ± 95 |
Data are presented as mean ± standard deviation. TNF-α is a pro-inflammatory cytokine produced by M1 macrophages, while IL-10 is an anti-inflammatory cytokine associated with the M2 phenotype.[5][12]
Conclusion
This compound is a valuable research tool for modulating macrophage polarization. The provided protocols and expected results demonstrate its utility in shifting macrophages from an M2 to a more M1-like phenotype by inhibiting the c-Fms signaling pathway. These application notes serve as a comprehensive guide for researchers interested in investigating the therapeutic potential of targeting c-Fms in various diseases where macrophage polarization plays a critical role, such as cancer, fibrosis, and inflammatory disorders.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 3. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myeloid Colony-Stimulating Factors as Regulators of Macrophage Polarization [frontiersin.org]
- 5. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Macrophage Differentiation and Polarization Regulate the Release of the Immune Checkpoint Protein V-Domain Ig Suppressor of T Cell Activation [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for c-Fms-IN-13 Treatment of Primary Microglia Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of c-Fms-IN-13, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, in primary microglia cultures. This document outlines the mechanism of action, provides detailed protocols for cell culture and treatment, and summarizes expected outcomes based on the known roles of CSF1R signaling in microglia.
Introduction to this compound and its Target: CSF1R
Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in brain development, homeostasis, and the response to injury and disease.[1] The survival, proliferation, and differentiation of microglia are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase encoded by the c-Fms proto-oncogene.[3] Its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), are expressed in the CNS and are essential for maintaining the microglial population.[4][5]
Dysregulation of CSF1R signaling is implicated in various neuroinflammatory and neurodegenerative diseases.[4][6] Consequently, inhibition of CSF1R has emerged as a key therapeutic strategy to modulate microglial activity. Pharmacological inhibition of CSF1R can lead to the depletion of microglia, thereby reducing neuroinflammation in various disease models.[1]
This compound is a potent and selective inhibitor of FMS kinase (CSF1R).[7] Its primary mechanism of action is the blockade of the ATP-binding site of the CSF1R kinase domain, which prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition effectively curtails the pro-survival and pro-proliferative signals mediated by CSF-1 and IL-34, leading to a reduction in microglial numbers and a modulation of their inflammatory state.
Quantitative Data
The following table summarizes the key quantitative data for this compound. It is important to note that the IC50 value was determined in a cell-free FMS kinase assay, and the optimal concentration for primary microglia cultures should be determined empirically.
| Parameter | Value | Source |
| Target | FMS Kinase (CSF1R) | [7] |
| IC50 | 17 nM | [7] |
Experimental Protocols
The following protocols provide a framework for the isolation, culture, and treatment of primary microglia with this compound.
Protocol 1: Isolation and Culture of Primary Mouse Microglia
This protocol is adapted from established methods for preparing high-purity primary microglia from neonatal mouse pups.[8]
Materials:
-
Newborn mouse pups (P0-P2)
-
Dissection medium (e.g., HBSS)
-
Culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF (optional, for initial expansion)
-
2.5% Trypsin
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
DNase I
-
Poly-D-Lysine (PDL) coated T-75 flasks
-
Sterile dissection tools
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the brains and remove the meninges in cold dissection medium.
-
Mechanically dissociate the brain tissue in a small volume of dissection medium.
-
Add 2.5% trypsin and incubate at 37°C for 15 minutes with occasional swirling.
-
Neutralize the trypsin with trypsin inhibitor.
-
Add DNase I to reduce cell clumping.
-
Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium and plate in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium the next day and then every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and centrifuge at 400 x g for 5 minutes.
-
Resuspend the microglial pellet in fresh culture medium and plate for experiments.
Protocol 2: Treatment of Primary Microglia with this compound
Materials:
-
Primary microglia cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Cell Seeding: Seed the isolated primary microglia in multi-well plates at a density of 5 x 10^4 cells/cm². Allow the cells to adhere for at least 24 hours before treatment.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in culture medium from the DMSO stock solution. A typical starting range for a dose-response experiment would be from 0.1 nM to 1 µM, bracketing the known IC50 of 17 nM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., <0.1%) to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the microglial cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells at 37°C in a 5% CO2 incubator for the desired duration. The incubation time will depend on the specific assay being performed (e.g., 24-72 hours for viability and proliferation assays, shorter times for signaling pathway analysis).
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream assays, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or BrdU incorporation assays) to determine the effect of this compound on microglial survival and proliferation.
-
Cytokine/Chemokine Analysis: (e.g., ELISA, multiplex assays) of the culture supernatant to measure the effect on the secretion of inflammatory mediators.
-
Immunocytochemistry: To visualize changes in microglial morphology and the expression of specific markers (e.g., Iba1, CD68).
-
Western Blotting or RT-qPCR: To analyze the expression levels of proteins and genes involved in CSF1R signaling and microglial activation.
-
Visualizations
Signaling Pathway
References
- 1. portal.nabh.co [portal.nabh.co]
- 2. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential regulation of microglial states by colony stimulating factors [frontiersin.org]
- 6. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis Following c-Fms-IN-13 Treatment
These application notes provide a detailed protocol for utilizing flow cytometry to analyze cellular responses to c-Fms-IN-13, a potent inhibitor of the c-Fms kinase (CSF1R).[1] The primary application of this protocol is to assess the effects of this compound on macrophage differentiation, proliferation, and polarization, which are critically dependent on c-Fms signaling.
The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, particularly monocytes and macrophages.[2][3] Its natural ligands are colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[2] The binding of these ligands to c-Fms triggers receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the initiation of downstream signaling cascades, including the ERK/c-Fos pathway, which is essential for osteoclastogenesis and macrophage function.[4][5]
This compound is a small molecule inhibitor that targets the kinase activity of c-Fms, thereby blocking these downstream signaling events.[1] This inhibition is expected to impact macrophage populations, potentially leading to reduced proliferation, altered differentiation, and a shift in polarization status. Flow cytometry is an ideal method to quantify these changes at a single-cell level.
c-Fms Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical c-Fms signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
Application Note: Long-Term Storage and Handling of c-Fms-IN-13 Aliquots
Audience: Researchers, scientists, and drug development professionals.
Introduction c-Fms-IN-13 is a potent and specific inhibitor of the c-Fms kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1][2] The c-Fms signaling pathway is implicated in various inflammatory diseases and cancers, making this compound a valuable tool for research and drug development.[3][4] The integrity and potency of small molecule inhibitors are paramount for reproducible experimental outcomes. Improper storage can lead to degradation, precipitation, or loss of activity, compromising research results. This document provides detailed protocols and guidelines for the long-term storage and handling of this compound aliquots to ensure their stability and efficacy.
1. The c-Fms Signaling Pathway Understanding the biological context of this compound is essential for its application. The binding of Macrophage Colony-Stimulating Factor (M-CSF) to its receptor, c-Fms, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3][5] This activation creates docking sites for various signaling proteins, initiating downstream cascades, most notably the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation, survival, and differentiation.[4][6] this compound exerts its effect by inhibiting the kinase activity of this receptor, thereby blocking these downstream signals.
Caption: The c-Fms signaling cascade initiated by M-CSF binding.
Protocols
Protocol 1: Preparation of Stock Solution and Aliquots
Proper preparation of a concentrated stock solution in a suitable solvent is the first step in ensuring the long-term stability of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-aqueous small molecule inhibitors.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes (e.g., 0.5 mL or 1.5 mL)
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile tips
Methodology:
-
Pre-calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound for this calculation.
-
Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount of powder accurately in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of high-purity DMSO to the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly. If complete solubilization is not achieved, sonicate the solution in a water bath for short intervals (5-10 minutes) until the solution is clear.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled polypropylene tubes.[8] The volume of each aliquot should be sufficient for one or two experiments.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Immediately transfer the aliquots to the recommended storage temperature (see Table 1).
Caption: Workflow for preparing this compound stock solution and aliquots.
Protocol 2: Recommended Long-Term Storage Conditions
The stability of this compound is highly dependent on storage temperature. Lower temperatures are generally preferred for long-term preservation.
Methodology:
-
Primary Storage (-80°C): For long-term storage (up to 6 months), place the DMSO aliquots in a freezer at -80°C.[1] This temperature minimizes chemical degradation and solvent evaporation.
-
Secondary Storage (-20°C): For short-term storage (up to 1 month), a standard laboratory freezer at -20°C is acceptable.[1]
-
Light Protection: Store the aliquots in an opaque container or a dark freezer to protect them from light, as light exposure can cause photodegradation of some chemical structures.[1]
-
Handling Thawed Aliquots: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom before opening. Any unused portion of a thawed aliquot should generally be discarded to avoid compromising the quality of the stock.
Protocol 3: Quality Control of Stored Aliquots
For critical experiments, especially after prolonged storage, it is advisable to perform a quality control check to confirm the integrity and concentration of this compound.
Methodology (Example using HPLC-MS):
-
Sample Preparation: Thaw a stored aliquot as described above. Prepare a dilution of the stock solution in a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for analysis.
-
Standard Preparation: Prepare a fresh solution of this compound from powder at the same theoretical concentration to serve as a reference standard.
-
Analysis: Analyze both the stored sample and the fresh standard using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Data Comparison:
-
Purity: Compare the chromatograms. The appearance of new peaks in the stored sample's chromatogram indicates degradation. Calculate the purity by peak area percentage.
-
Identity: Confirm that the major peak in the stored sample has the same retention time and mass-to-charge ratio (m/z) as the reference standard.
-
Concentration: Compare the peak area of the stored sample to that of the freshly prepared standard to semi-quantitatively assess if a significant loss of compound has occurred.
-
Data Summary and Stability Factors
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions and expected stability periods for this compound dissolved in DMSO.
| Storage Temperature | Solvent | Duration | Stability Notes | Source |
| -80°C | DMSO | Up to 6 months | Recommended for long-term storage. Protect from light. | [1] |
| -20°C | DMSO | Up to 1 month | Suitable for short-term storage. Protect from light. | [1] |
| Room Temperature | Aqueous Buffer | Hours to Days | Stability is significantly reduced. Prepare fresh for each experiment. |
Key Factors Affecting Aliquot Stability
Several factors can influence the stability of this compound in solution. Proper handling and storage protocols are designed to mitigate these risks.
Caption: Key environmental factors influencing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
c-Fms-IN-13: A Potent Inhibitor for Research in Inflammation and Oncology
For researchers, scientists, and drug development professionals, c-Fms-IN-13 is a potent and selective inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R). This small molecule holds significant promise for investigating the roles of c-Fms in various pathological processes, including inflammation, autoimmune diseases, and cancer.
Supplier Information:
| Supplier | Catalog Number |
| MedChemExpress | HY-148181[1] |
Introduction
c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[2] Upon binding its ligand, macrophage colony-stimulating factor (M-CSF), c-Fms dimerizes and autophosphorylates, initiating a downstream signaling cascade that contributes to various physiological and pathological processes. Dysregulation of the M-CSF/c-Fms signaling axis has been implicated in the pathogenesis of several inflammatory diseases and cancers.[3] this compound offers a valuable tool for dissecting these pathways and exploring the therapeutic potential of c-Fms inhibition.
Quantitative Data
This compound demonstrates high potency against its primary target. The available data is summarized below.
| Parameter | Value | Reference |
| IC50 (c-Fms) | 17 nM | [1][4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of c-Fms. This prevents the downstream signaling events that are triggered by M-CSF binding. The simplified signaling pathway is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
c-Fms-IN-13 not inhibiting c-Fms phosphorylation
Welcome to the technical support center for c-Fms-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during experiments involving this potent c-Fms kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R). Its primary mechanism of action is to bind to the ATP-binding site of the c-Fms kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition blocks the biological effects mediated by c-Fms activation, such as cell proliferation, survival, and differentiation of monocytes and macrophages.
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 value of 17 nM for FMS kinase.[1] This value represents the concentration of the inhibitor required to achieve 50% inhibition of c-Fms kinase activity in biochemical assays. Cellular potency may vary depending on the cell type and experimental conditions.
Q3: How should I prepare and store this compound?
For optimal stability, it is recommended to store the solid compound at -20°C or -80°C. For creating stock solutions, dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.[1]
Troubleshooting Guide: this compound Not Inhibiting c-Fms Phosphorylation
This guide addresses the common issue where this compound fails to inhibit the phosphorylation of its target, c-Fms, in a cellular context.
Problem: I am treating my cells with this compound, but I do not observe a decrease in c-Fms phosphorylation upon M-CSF stimulation.
Below are potential causes and troubleshooting steps to address this issue.
Issues with the Inhibitor
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound Degradation | Ensure the inhibitor has been stored correctly (aliquoted, protected from light, and stored at -80°C).[1] Prepare fresh dilutions from a new stock solution. |
| Low Cell Permeability | While this compound is designed for cell-based assays, permeability can vary between cell types. Consider increasing the pre-incubation time with the inhibitor before M-CSF stimulation. |
Experimental Protocol and Cellular Factors
| Potential Cause | Troubleshooting Steps |
| Suboptimal M-CSF Stimulation | Confirm the activity of your M-CSF. Ensure you are using an appropriate concentration and stimulation time to induce robust c-Fms phosphorylation in your control cells. A typical stimulation time is 5-15 minutes. |
| Insufficient Inhibitor Pre-incubation Time | Pre-incubate the cells with this compound for a sufficient duration (e.g., 1-2 hours) before adding M-CSF to allow for cellular uptake and target engagement. |
| High Cell Density | High cell confluence can sometimes affect the cellular response to inhibitors. Ensure you are plating cells at an appropriate density. |
| Presence of Serum | Components in serum may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or performing the experiment in serum-free media during the inhibitor incubation and stimulation steps. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to c-Fms inhibitors. This could be due to mutations in the c-Fms gene or upregulation of bypass signaling pathways. Consider using a different cell line known to be sensitive to c-Fms inhibition as a positive control. |
Data Analysis and Detection Method
| Potential Cause | Troubleshooting Steps |
| Issues with Western Blotting | Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. This includes using phosphatase inhibitors in your lysis buffer, appropriate blocking buffers (e.g., BSA instead of milk, as milk contains phosphoproteins), and validated phospho-specific antibodies.[2][3] Always include a total c-Fms control to normalize for protein loading. |
| Signal Saturation | When quantifying Western blot data, ensure that the signal from your bands is not saturated, as this can lead to inaccurate quantification of inhibition.[4] |
| Incorrect Data Interpretation | Compare the level of phosphorylated c-Fms in the M-CSF stimulated cells treated with this compound to the M-CSF stimulated cells without the inhibitor (positive control), not just to the unstimulated cells (negative control). |
Data Presentation
Table 1: Representative Dose-Response Data for this compound
The following table provides a hypothetical but representative example of the expected inhibition of M-CSF-induced c-Fms phosphorylation by this compound in a cellular assay, as might be determined by quantitative Western blotting or ELISA.
| This compound Concentration (nM) | % Inhibition of c-Fms Phosphorylation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 5 | 35.8 ± 6.1 |
| 10 | 48.2 ± 5.5 |
| 17 (IC50) | 50.0 ± 4.9 |
| 50 | 78.9 ± 3.7 |
| 100 | 92.1 ± 2.5 |
| 500 | 98.5 ± 1.8 |
Experimental Protocols
Protocol 1: Assessment of c-Fms Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., bone marrow-derived macrophages, RAW 264.7, or other c-Fms expressing cells) at an appropriate density and allow them to adhere overnight.
-
The next day, starve the cells in serum-free media for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of M-CSF (e.g., 50 ng/mL) for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., anti-p-c-Fms Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Fms.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-c-Fms to total c-Fms for each sample.
-
Determine the percentage of inhibition by comparing the normalized phospho-c-Fms signal in the inhibitor-treated samples to the vehicle-treated, M-CSF-stimulated control.
-
Visualizations
c-Fms Signaling Pathway
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for assessing the efficacy of this compound.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
unexpected cytotoxicity of c-Fms-IN-13 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected in vitro cytotoxicity with the c-Fms kinase inhibitor, c-Fms-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2][3] It functions by blocking the kinase activity of c-Fms, thereby interfering with the signaling pathways that regulate the proliferation, differentiation, and survival of monocytes, macrophages, and related cell types.[4][5][6] The inhibition of c-Fms is intended to have anti-inflammatory effects.[1][2][3]
Q2: We are observing higher than expected cytotoxicity in our cell line when using this compound. What are the potential causes?
A2: Unexpected cytotoxicity from a kinase inhibitor like this compound can stem from several factors:
-
Off-target kinase inhibition: The inhibitor may be affecting other kinases that are crucial for the survival of your specific cell line.[7][8] Many kinase inhibitors have a range of targets beyond their primary one.[9][10][11]
-
On-target toxicity in a sensitive cell line: Your cell line might be highly dependent on the c-Fms signaling pathway for survival, and its inhibition is leading to cell death.
-
Compound purity and stability: The purity of the this compound batch or its degradation into a more toxic substance could be a factor.
-
Experimental artifacts: Issues with compound solubility, concentration calculations, or the choice of cytotoxicity assay can lead to misleading results.
-
Vehicle (e.g., DMSO) toxicity: At higher concentrations, the solvent used to dissolve the inhibitor can be toxic to cells.
Q3: How can we determine if the observed cytotoxicity is due to on-target or off-target effects?
A3: Distinguishing between on-target and off-target cytotoxicity can be challenging. Here are a few approaches:
-
Rescue experiments: If the cytotoxicity is on-target, you might be able to "rescue" the cells by providing a downstream signaling molecule in the c-Fms pathway.
-
Use of a structurally different c-Fms inhibitor: If a different c-Fms inhibitor with a distinct chemical structure does not produce the same level of cytotoxicity at a similar effective concentration, it suggests the toxicity of this compound might be due to off-target effects.
-
Kinase profiling: A comprehensive kinase profiling assay can identify other kinases that are inhibited by this compound at the concentrations you are using.
-
Gene knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of c-Fms in your cell line. If the cells become resistant to this compound, it suggests the effect is at least partially on-target.
Q4: What are some common off-target kinases for c-Fms inhibitors?
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity with this compound.
Step 1: Verify Experimental Parameters
| Parameter | Troubleshooting Action | Rationale |
| Compound Concentration | Double-check all calculations for dilutions and final concentrations. | Simple errors in calculation can lead to unintentionally high concentrations of the inhibitor. |
| Compound Solubility | Visually inspect the media for any signs of precipitation. If unsure, prepare a fresh stock solution. This compound is typically dissolved in DMSO.[1] | Poor solubility can lead to inaccurate dosing and potential for compound precipitation, which can be toxic to cells. |
| Vehicle Control | Run a vehicle-only control (e.g., DMSO) at the highest concentration used for the inhibitor. | To ensure that the observed cytotoxicity is not due to the solvent. |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at the correct density before starting the experiment. | Unhealthy or overly dense cell cultures can be more susceptible to stress and show exaggerated cytotoxic responses. |
Step 2: Assess On-Target vs. Off-Target Effects
| Experiment | Expected Outcome for On-Target Toxicity | Expected Outcome for Off-Target Toxicity |
| Use a structurally unrelated c-Fms inhibitor | Similar cytotoxicity at equipotent concentrations. | Different cytotoxicity profile. |
| c-Fms Knockdown (siRNA/shRNA) | Reduced sensitivity to this compound. | No significant change in sensitivity. |
| Compare with a cell line lacking c-Fms expression | The c-Fms negative cell line should be significantly less sensitive. | Both cell lines may show similar sensitivity if the off-target is present in both. |
Step 3: Characterize the Cytotoxic Mechanism
| Assay | Information Gained | Possible Interpretation |
| Caspase-3/7 Activation Assay | Measures apoptosis. | Increased caspase activity suggests the inhibitor is inducing programmed cell death. |
| LDH Release Assay | Measures membrane integrity (necrosis). | Increased LDH release suggests the inhibitor is causing cell lysis. |
| Cell Cycle Analysis | Determines the cell cycle phase at which cells are arrested. | Arrest at a specific phase may indicate interference with cell cycle kinases. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and Other c-Fms Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | c-Fms | 17 | [1][2][3] |
| cFMS Receptor Inhibitor II | c-Fms | 2.8 | [14] |
| c-Fms-IN-1 | c-Fms | 0.8 | [15] |
| c-Fms-IN-2 | c-Fms | 24 | [16] |
| c-Fms-IN-8 | c-Fms | 9.1 | [17] |
| JNJ-28312141 | c-Fms | 0.69 | [12] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][20]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[21][22]
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
LDH assay kit (containing LDH reaction mix and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay. Include wells for the following controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background (medium only)
-
-
Treat the cells with serial dilutions of this compound and the vehicle control.
-
Incubate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mix to each well according to the kit manufacturer's instructions.[23]
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.[21]
-
Measure the absorbance at the wavelength specified in the kit's protocol (typically around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cFMS Receptor Inhibitor II | c-Fms | TargetMol [targetmol.com]
- 15. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
Optimizing c-Fms-IN-13 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of c-Fms-IN-13 in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1] It functions by targeting the kinase domain of c-Fms, thereby blocking the downstream signaling pathways that are crucial for the proliferation, survival, and differentiation of macrophages and other myeloid lineage cells.[2][3][4]
Q2: What is a typical starting concentration for this compound in cell-based assays?
A2: A common starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value. For this compound, the biochemical IC50 for FMS kinase is 17 nM. In cellular assays, a starting range of 10 nM to 1 µM is often appropriate to account for factors like cell permeability and target engagement within a cellular context.
Q3: How does the incubation time of this compound affect its efficacy?
A3: The incubation time is a critical parameter that can significantly influence the observed inhibitory effect of this compound. Shorter incubation times may not be sufficient for the inhibitor to reach its target and exert its full effect, potentially leading to an underestimation of its potency. Conversely, excessively long incubation times can lead to off-target effects or cellular stress, confounding the experimental results. Optimal incubation time depends on the specific cell type, the experimental endpoint being measured, and the concentration of the inhibitor.
Q4: Can this compound be used in in vivo studies?
A4: While this compound is primarily characterized for its in vitro activity, other selective CSF1R inhibitors like Pexidartinib (PLX3397) and BLZ945 have been successfully used in in vivo animal models.[5][6][7][8][9][10][11] These studies often involve daily oral administration over several days or weeks to achieve sustained target inhibition.[6][7][8][10][11]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Question: I am observing significant well-to-well or experiment-to-experiment variability when using this compound. What could be the cause?
-
Answer:
-
Inconsistent Incubation Time: Ensure that the incubation time with this compound is precisely controlled across all samples and experiments. Even small variations can lead to different levels of target inhibition.
-
Cell Health and Density: Variations in cell seeding density or overall cell health can impact the cellular response to the inhibitor. Always ensure a uniform and healthy cell monolayer or suspension before adding the compound.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. The stability of the compound in culture media over long incubation periods should be considered.
-
Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors in compound dilution and addition to experimental wells.
-
Issue 2: No significant inhibition observed at expected concentrations.
-
Question: I am not seeing the expected inhibitory effect of this compound on my cells, even at concentrations above the reported IC50. What should I check?
-
Answer:
-
Insufficient Incubation Time: The incubation time may be too short for the inhibitor to effectively engage with the c-Fms kinase within the cell. Consider performing a time-course experiment to determine the optimal incubation period (see Experimental Protocols section).
-
Cellular Target Expression: Confirm that your cell line expresses sufficient levels of the c-Fms receptor. This can be verified by Western blot or flow cytometry.
-
Ligand Stimulation: The c-Fms pathway is activated by its ligands, M-CSF (CSF-1) and IL-34.[3] Ensure that the cells are appropriately stimulated with one of these ligands to activate the pathway before or during inhibitor treatment.
-
Compound Quality: Verify the purity and integrity of your this compound stock.
-
Issue 3: Observed cell toxicity at low concentrations.
-
Question: My cells are showing signs of toxicity (e.g., detachment, apoptosis) at concentrations of this compound where I expect to see specific inhibition. How can I address this?
-
Answer:
-
Off-Target Effects: While this compound is selective, high concentrations or very long incubation times can lead to off-target effects and general cytotoxicity. It is crucial to differentiate between specific inhibition of the c-Fms pathway and non-specific toxicity.
-
Optimize Incubation Time: A shorter incubation period might be sufficient to achieve significant c-Fms inhibition without causing overt toxicity.
-
Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound is not cytotoxic to your specific cell line. This will help in selecting appropriate concentrations for your primary assay.
-
Data Presentation
Table 1: Exemplary Incubation Time Optimization for this compound in a Macrophage Proliferation Assay
| Incubation Time (hours) | This compound Concentration (nM) | Proliferation Inhibition (%) | Cell Viability (%) |
| 4 | 50 | 15 ± 3.2 | 98 ± 1.5 |
| 12 | 50 | 45 ± 5.1 | 96 ± 2.1 |
| 24 | 50 | 75 ± 4.5 | 95 ± 2.8 |
| 48 | 50 | 80 ± 3.9 | 85 ± 4.2 |
| 72 | 50 | 82 ± 4.1 | 70 ± 5.5 |
Disclaimer: The data presented in this table is illustrative and based on typical results observed with selective CSF1R inhibitors in macrophage proliferation assays. Actual results may vary depending on the specific cell line and experimental conditions.
Table 2: Recommended Incubation Times for Different Experimental Assays
| Assay Type | Recommended Incubation Time | Key Considerations |
| Western Blot (p-c-Fms) | 1 - 4 hours | Short incubation is often sufficient to observe changes in phosphorylation status. |
| Cell Proliferation (e.g., BrdU) | 24 - 72 hours | Requires longer incubation to observe effects on cell division. |
| Macrophage Differentiation | 3 - 7 days | The inhibitor should be present throughout the differentiation period. |
| Cytokine Secretion (ELISA) | 12 - 48 hours | Time-dependent, depending on the specific cytokine being measured. |
| Cell Viability (MTT, CTG) | 24 - 72 hours | Aligned with the duration of the primary functional assay. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of c-Fms Phosphorylation
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a c-Fms-expressing cell line (e.g., RAW 264.7) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are adherent, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
Inhibitor Pre-incubation: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Following the inhibitor pre-incubation, stimulate the cells with recombinant M-CSF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration, and analyze the cell lysates by Western blotting using antibodies against phospho-c-Fms (Tyr723) and total c-Fms. A decrease in the ratio of phospho-c-Fms to total c-Fms will indicate the inhibitory effect.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
-
Cell Seeding: Seed your target cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours), which should correspond to the planned incubation time for your primary functional assay.
-
Viability Reagent: Add a cell viability reagent such as MTT or CellTiter-Glo® according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the concentration at which the inhibitor induces significant cytotoxicity.
Mandatory Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of CSF-1R signaling inhibits growth of AML with inv(16) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic changes in microglia in the mouse hippocampus during administration and withdrawal of the CSF1R inhibitor PLX3397 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of c-Fms-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the c-Fms kinase inhibitor, c-Fms-IN-13.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects refer to the unintended interaction of a drug or inhibitor with proteins other than its intended target. With kinase inhibitors, this is a common concern due to the high degree of structural similarity within the ATP-binding pocket of the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unforeseen physiological effects by modulating signaling pathways unrelated to the primary target.
Q3: What are the potential off-target kinases for c-Fms inhibitors?
Q4: How can I determine if my experimental observations are due to off-target effects of this compound?
A4: A multi-pronged approach is recommended. This includes performing dose-response curves to ensure the effect is observed at concentrations consistent with this compound's IC50 for c-Fms, using a structurally unrelated c-Fms inhibitor to see if the phenotype is recapitulated, and employing cellular thermal shift assays (CETSA) to confirm target engagement in cells. Additionally, performing rescue experiments by overexpressing a drug-resistant c-Fms mutant can help validate that the observed effect is on-target.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: The observed phenotype may be a result of this compound inhibiting one or more off-target kinases.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Check the phosphorylation status of c-Fms and its downstream effectors (e.g., ERK, AKT) in your cellular model. A potent, dose-dependent decrease in phosphorylation confirms on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of this compound to c-Fms in intact cells, providing evidence of target engagement.
-
-
Employ a Control Compound:
-
Use a structurally distinct c-Fms inhibitor (e.g., GW2580, PLX3397) at an equipotent concentration. If the phenotype is reproduced, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests an off-target effect.
-
-
Perform a Kinase Profiling Screen:
-
Submit this compound to a commercial kinase profiling service to screen against a broad panel of kinases (e.g., Eurofins, Reaction Biology). This will provide a quantitative measure of its selectivity and identify potential off-target hits.
-
Issue 2: Cellular toxicity observed at effective concentrations.
Possible Cause: Off-target inhibition of kinases essential for cell survival can lead to cytotoxicity.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both the desired anti-c-Fms effect (e.g., inhibition of macrophage proliferation) and cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). A narrow therapeutic window may indicate off-target toxicity.
-
-
Analyze Kinase Profiling Data:
-
Cross-reference the identified off-targets from a kinase screen with known roles in cell survival signaling pathways (e.g., PI3K/AKT/mTOR pathway).
-
-
Validate Off-Target Toxicity:
-
Use siRNA or shRNA to knockdown the suspected off-target kinase. If knockdown phenocopies the toxicity observed with this compound, it provides strong evidence for off-target mediated cytotoxicity.
-
Section 3: Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To identify the off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: Engage a commercial vendor that offers large-scale kinase panel screening (e.g., >400 kinases). Typically, these are radiometric (e.g., 33P-ATP filter binding) or fluorescence-based assays.
-
Screening Concentration: Initially, screen at a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits.
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at the screening concentration), perform follow-up dose-response assays to determine the IC50 value.
-
Data Analysis: The results will be presented as percent inhibition at the screening concentration and IC50 values for the hits. This data allows for the calculation of a selectivity score.
Protocol 2: Cellular Target Engagement using Western Blot
Objective: To confirm that this compound inhibits c-Fms signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells expressing c-Fms (e.g., bone marrow-derived macrophages) and starve them of growth factors. Treat with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulation: Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes) to induce c-Fms phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Fms (pY723), total c-Fms, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT.
-
Use a loading control like GAPDH or β-actin.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of c-Fms and downstream signaling.
Section 4: Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for a c-Fms Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Fms |
| c-Fms (On-Target) | 10 | 1 |
| KIT | 150 | 15 |
| FLT3 | 300 | 30 |
| KDR (VEGFR2) | 800 | 80 |
| PDGFRβ | 1200 | 120 |
| SRC | >10,000 | >1000 |
| ABL | >10,000 | >1000 |
This table presents hypothetical data for illustrative purposes. Actual values for this compound must be determined experimentally.
Section 5: Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision tree for distinguishing on-target vs. off-target effects.
Technical Support Center: c-Fms-IN-13
Welcome to the technical support center for c-Fms-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: How do I reconstitute this compound?
This compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing. For cell-based assays, it is crucial to dilute the DMSO stock solution in culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
Q4: I am observing variability in my experimental results. What could be the cause?
Inconsistent results with kinase inhibitors can stem from several factors. Key areas to investigate include:
-
Compound Stability: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Verify that the compound is fully dissolved in your working solution.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact experimental outcomes.
-
Assay Performance: Ensure that your assay is optimized and validated for the specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of c-Fms Phosphorylation
You are performing a Western blot to detect phosphorylated c-Fms (p-c-Fms) after treating cells with its ligand, M-CSF, and this compound. However, the degree of inhibition is variable between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of this compound | Poorly soluble compounds can lead to a lower effective concentration. After diluting the DMSO stock in aqueous media, vortex thoroughly and visually inspect for any precipitate. Consider a brief sonication if solubility issues persist.[2][3][4] |
| Degradation of this compound | Repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare small-volume aliquots of the stock solution and use a fresh aliquot for each experiment. |
| Suboptimal Ligand Stimulation | The concentration and incubation time of M-CSF can affect the level of c-Fms activation. Optimize the M-CSF concentration and stimulation time to achieve a robust and reproducible p-c-Fms signal. |
| Variations in Cell State | Ensure cells are seeded at a consistent density and are in a similar growth phase for each experiment. Starve cells of serum for a consistent period before M-CSF stimulation to reduce basal signaling. |
| Inconsistent Drug Incubation Time | The pre-incubation time with this compound before M-CSF stimulation is critical. Use a consistent and optimized pre-incubation time for all experiments. |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
You observe unexpected changes in cell morphology, viability, or the phosphorylation status of unrelated proteins after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final concentration of DMSO in the cell culture medium may be too high. Ensure the final DMSO concentration is at a level that is non-toxic to your specific cell line (typically ≤ 0.1%). Run a vehicle control (DMSO alone) to assess its effect. |
| Off-Target Kinase Inhibition | While this compound is designed to be selective, it may inhibit other kinases at higher concentrations.[5][6] Perform a dose-response experiment to determine the lowest effective concentration that inhibits c-Fms phosphorylation without causing widespread cellular changes. Consider using a structurally unrelated c-Fms inhibitor as a control to confirm that the observed phenotype is due to c-Fms inhibition. |
| Indirect Pathway Activation | Inhibition of a kinase can sometimes lead to the paradoxical activation of other signaling pathways.[7] This can be a complex biological response. Mapping the downstream effects on other signaling pathways through techniques like phospho-proteomics can help elucidate these effects. |
Experimental Protocols
Protocol 1: Inhibition of M-CSF-induced c-Fms Phosphorylation in Macrophages
This protocol details a Western blot experiment to assess the inhibitory activity of this compound on c-Fms phosphorylation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Murine M-CSF
-
This compound
-
DMSO
-
PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-c-Fms (Tyr723), anti-c-Fms, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free DMEM for 4 hours.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free DMEM from a DMSO stock. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for 1 hour.
-
Ligand Stimulation: Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-Fms signaling pathway initiated by M-CSF binding.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
how to improve c-Fms-IN-13 stability in culture medium
Welcome to the technical support center for c-Fms-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on improving the stability of the compound in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R) with an IC50 of 17 nM. By inhibiting c-Fms, it blocks the signaling pathway activated by its ligand, Macrophage Colony-Stimulating Factor (M-CSF). This pathway is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.
Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the reason?
A2: A common reason for reduced potency in cell-based assays is the instability of the compound in the culture medium. Small molecules can degrade over the course of an experiment, leading to a decrease in the effective concentration. It is also possible that the compound is binding to components in the serum or the culture vessel, reducing its availability to the cells. We recommend performing a stability assessment of this compound in your specific cell culture conditions.
Q3: How can I prepare and store my stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C, protected from light. A vendor suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[1]
Q4: What are the potential degradation pathways for this compound?
A4: this compound possesses a pyrido[2,3-d]pyrimidine scaffold. Heterocyclic scaffolds of this nature can be susceptible to hydrolysis and oxidation under aqueous conditions. The specific degradation products will depend on the exact conditions of the cell culture medium, including pH, temperature, and exposure to light and oxygen.
Troubleshooting Guide: Improving this compound Stability
This guide provides a systematic approach to identifying and mitigating stability issues with this compound in your cell culture experiments.
Step 1: Assess the Stability of this compound in Your Culture Medium
Before troubleshooting, it is essential to determine if instability is indeed the issue. This can be achieved by quantifying the concentration of this compound in your culture medium over the time course of your experiment.
Experimental Protocol: Stability Assessment of this compound in Cell Culture Medium using LC-MS/MS
This protocol outlines a method to determine the stability of this compound in a standard cell culture medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Anhydrous DMSO
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in your cell culture medium (with and without serum) to the final desired concentration (e.g., 1 µM). Include a "time zero" sample that is immediately processed.
-
Incubate the working solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, collect an aliquot of the medium.
-
Prepare samples for LC-MS/MS analysis:
-
To precipitate proteins, add a 3-fold volume of cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the quantification of this compound. This will involve optimizing the precursor and product ion transitions.
-
Prepare a calibration curve using known concentrations of this compound in the same culture medium.
-
Analyze the samples and the calibration standards by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Expected Results:
The stability of a small molecule in culture medium can vary. The following table provides hypothetical stability data for a kinase inhibitor with a similar scaffold to illustrate potential outcomes.
| Time (hours) | % this compound Remaining (Medium without Serum) | % this compound Remaining (Medium with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 90 | 85 |
| 8 | 82 | 75 |
| 24 | 65 | 50 |
| 48 | 45 | 30 |
| 72 | 30 | 15 |
Interpretation of Results:
-
A significant decrease in the concentration of this compound over time indicates instability.
-
A faster degradation rate in the presence of serum suggests that serum components may be contributing to the degradation, either enzymatically or through binding.
Step 2: Strategies to Improve Stability
If you determine that this compound is unstable in your culture medium, consider the following strategies:
-
Reduce Incubation Time: If possible, shorten the duration of your experiment to minimize the extent of degradation.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.
-
Optimize Serum Concentration: If the compound is less stable in the presence of serum, try reducing the serum concentration if your cell line can tolerate it.
-
Use of Serum-Free Medium: If your cells can be cultured in serum-free medium, this may improve the stability of the compound.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the culture medium could be beneficial, but their effects on your cells should be validated.
-
Protect from Light: Store and handle the compound and prepared media in a way that minimizes exposure to light, as this can cause photodegradation.
Step 3: Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for addressing this compound instability.
c-Fms Signaling Pathway
Understanding the c-Fms signaling pathway is crucial for interpreting the effects of this compound. The following diagram illustrates the key components and interactions in this pathway.
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: c-Fms-IN-13 in Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the c-Fms inhibitor, c-Fms-IN-13, in immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the immunoprecipitation of c-Fms when using the inhibitor this compound.
Q1: I'm not detecting any c-Fms protein in my immunoprecipitation (IP) eluate after treating my cells with this compound. What could be the problem?
A1: This is a common issue that can stem from several factors. Here's a troubleshooting guide:
-
Ineffective Cell Lysis: The choice of lysis buffer is critical. Harsh detergents like those in RIPA buffer can denature kinases like c-Fms, potentially masking the antibody epitope.[1][2]
-
Recommendation: Use a non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, which is less likely to disrupt the protein's native conformation.[3]
-
-
Inhibitor Interference with Antibody Binding: While not definitively documented for this compound, it is possible that the inhibitor, by binding to the kinase domain, could sterically hinder the binding of your specific antibody if its epitope is nearby.
-
Recommendation: Test different anti-c-Fms antibody clones that recognize different epitopes (e.g., N-terminal, C-terminal, or extracellular domain).
-
-
Low c-Fms Expression: The expression of c-Fms can be regulated post-transcriptionally, and levels may vary between cell types or under different conditions.[4]
-
Recommendation: Confirm c-Fms expression in your input lysate via Western blot before proceeding with the IP.
-
-
Suboptimal Antibody Concentration: An insufficient amount of antibody will result in a low yield of immunoprecipitated protein.
-
Recommendation: Titrate your anti-c-Fms antibody to determine the optimal concentration for your experimental system.
-
Q2: I'm observing high background or non-specific bands in my c-Fms IP when using this compound. How can I reduce this?
A2: High background can obscure your results. Consider the following:
-
Non-Specific Binding to Beads: Proteins from the lysate can bind non-specifically to the Protein A/G beads.[1]
-
Recommendation: Pre-clear your lysate by incubating it with beads alone before adding the primary antibody. This will help to remove proteins that non-specifically bind to the beads.[5]
-
-
-
Recommendation: Use the lowest effective concentration of this compound to minimize off-target binding. Include an isotype control for your IP to identify bands that are non-specifically binding to the immunoglobulin.
-
-
Insufficient Washing: Inadequate washing of the beads after incubation with the lysate can leave behind non-specifically bound proteins.
-
Recommendation: Increase the number and stringency of your wash steps. You can add a low concentration of detergent (e.g., 0.1% Tween-20) to your wash buffer to help reduce non-specific binding.
-
Q3: Can this compound affect the phosphorylation state of c-Fms in my IP experiment?
A3: Yes, that is its intended function. This compound is a potent inhibitor of FMS kinase with an IC50 of 17 nM.[7] Therefore, you should expect to see a significant reduction in the autophosphorylation of c-Fms upon treatment with this inhibitor.
-
Experimental Consideration: To preserve the in vivo phosphorylation state of your proteins during the IP procedure, it is crucial to include phosphatase inhibitors in your lysis buffer.[1][8] Commonly used phosphatase inhibitors include sodium orthovanadate for tyrosine phosphatases and sodium pyrophosphate and beta-glycerophosphate for serine/threonine phosphatases.[1]
Q4: What is the recommended storage and handling for this compound?
A4: Proper storage is essential to maintain the inhibitor's activity.
-
Storage: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]
Experimental Protocols
Immunoprecipitation of c-Fms from Cells Treated with this compound
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
-
Cells expressing c-Fms
-
This compound (MedChemExpress, Cat. No. HY-101535 or equivalent)
-
Anti-c-Fms antibody, validated for immunoprecipitation (e.g., clone 12-3A3-1B10, FER216).[9]
-
Protein A/G magnetic beads
-
Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA.[3]
-
Wash Buffer: Lysis Buffer with 0.1% Tween-20
-
Elution Buffer: 1X SDS-PAGE sample buffer
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer supplemented with freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional mixing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your cleared lysate.
-
-
Pre-Clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of your cleared lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the optimized amount of anti-c-Fms antibody to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 40 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for downstream analysis.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blotting.
-
Data Presentation
Table 1: Troubleshooting Guide for this compound Immunoprecipitation
| Issue | Potential Cause | Recommendation |
| No/Low c-Fms Signal | Ineffective cell lysis | Use a non-denaturing lysis buffer (e.g., NP-40 based). |
| Inhibitor interference | Test different anti-c-Fms antibody clones. | |
| Low c-Fms expression | Confirm expression in input lysate via Western blot. | |
| Suboptimal antibody amount | Titrate the anti-c-Fms antibody. | |
| High Background | Non-specific binding to beads | Pre-clear the lysate with beads before adding the antibody. |
| Inhibitor off-target effects | Use the lowest effective inhibitor concentration and include an isotype control. | |
| Insufficient washing | Increase the number and stringency of wash steps. | |
| Altered Phosphorylation | Expected inhibitor effect | This is the intended outcome of using this compound. |
| Post-lysis phosphatase activity | Add phosphatase inhibitors to the lysis buffer. |
Table 2: Recommended Reagents and Concentrations for Lysis Buffer
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 1 M | 20 mM | Buffering agent |
| NaCl | 5 M | 137 mM | Salt concentration |
| NP-40 | 10% | 1% | Non-ionic detergent |
| EDTA | 0.5 M | 2 mM | Divalent cation chelation |
| Protease Inhibitor Cocktail | 100X | 1X | Inhibit proteolysis |
| Sodium Orthovanadate | 100 mM | 1 mM | Tyrosine phosphatase inhibitor |
| Sodium Pyrophosphate | 100 mM | 2.5 mM | Ser/Thr phosphatase inhibitor |
| Beta-glycerophosphate | 1 M | 1 mM | Ser/Thr phosphatase inhibitor |
Visualizations
c-Fms Signaling Pathway
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Immunoprecipitation Workflow
Caption: Experimental workflow for immunoprecipitation of c-Fms.
Troubleshooting Logic Diagram
Caption: Logical relationships for troubleshooting common IP issues.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. usbio.net [usbio.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. c-fms mRNA is regulated posttranscriptionally by 1,25(OH)2D3 in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CD115 (c-fms) Monoclonal Antibody (12-3A3-1B10) (14-1159-82) [thermofisher.com]
Technical Support Center: Western Blotting with c-Fms-IN-13
Welcome to the technical support center for researchers utilizing c-Fms-IN-13 in their Western blotting experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background and achieve clear, specific results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the c-Fms kinase (also known as CSF1R) with an IC50 of 17 nM.[1] It functions by blocking the phosphorylation activity of the c-Fms receptor, thereby inhibiting downstream signaling pathways. This inhibitor is often used in research to study the roles of c-Fms in various biological processes, including inflammation and cell proliferation.[1]
Q2: Can this compound directly cause high background in my Western blots?
It is unlikely that this compound itself is the direct cause of high background. High background in Western blotting is typically due to issues with the immunodetection process, such as inadequate blocking, suboptimal antibody concentrations, or insufficient washing.[2][3][4] The presence of an inhibitor like this compound in your cell lysates should not interfere with the antibody-antigen binding, unless it somehow cross-reacts with your antibodies, which is highly improbable. The focus of troubleshooting should be on optimizing the Western blot protocol itself.
Q3: What are the main causes of high background in Western blotting?
High background can manifest as a uniform haze across the membrane or as multiple non-specific bands. The most common culprits include:
-
Insufficient Blocking: The blocking agent fails to cover all non-specific binding sites on the membrane.[3][5]
-
Antibody Concentration Too High: Excessive primary or secondary antibody leads to non-specific binding.[2][3][4]
-
Inadequate Washing: Unbound antibodies are not sufficiently washed away.[3][6]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[3][4]
-
Contaminated Buffers or Equipment: Reagents or trays may contain contaminants that interfere with the assay.[7]
Troubleshooting Guide: Minimizing Background
This guide provides a systematic approach to troubleshooting and resolving high background issues in your Western blots when studying the c-Fms signaling pathway.
Problem: High Uniform Background
A consistent dark or gray background across the entire blot can obscure your bands of interest.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[8] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA). Consider switching blocking agents (e.g., from milk to BSA, especially for phosphorylated proteins).[3] |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:500, 1:1000, 1:2000).[9][10] |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody. Typical dilutions range from 1:5,000 to 1:20,000.[11] Run a control blot with only the secondary antibody to check for non-specific binding.[2] |
| Insufficient Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 10-15 minutes each).[3] Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to help reduce non-specific binding.[3][8] |
| Membrane Type | If using a PVDF membrane, which has a high protein binding capacity, consider switching to a nitrocellulose membrane, which may yield a lower background.[3][4] |
| Over-exposure | Reduce the exposure time when imaging the blot.[11] |
Problem: Non-Specific Bands
The appearance of unexpected bands in addition to your target protein.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Ensure the primary antibody has been validated for the species you are using. Check the antibody datasheet for information on cross-reactivity. |
| Sample Degradation | Prepare fresh lysates and always add protease and phosphatase inhibitors.[2] Keep samples on ice and boil in sample buffer immediately after preparation.[2] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. A typical range is 20-30 µg of total protein.[12] |
| Secondary Antibody Non-Specific Binding | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from other species.[2] |
Experimental Protocols
Optimized Western Blot Protocol for c-Fms and Downstream Targets
This protocol is a starting point and may require further optimization for your specific antibodies and experimental conditions.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane.[13]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.[3]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[15]
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background in Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. clyte.tech [clyte.tech]
- 4. sinobiological.com [sinobiological.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. Western Blot Doctor™ — Blot Background Problems | Bio-Rad [bio-rad.com]
- 8. arp1.com [arp1.com]
- 9. youtube.com [youtube.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western blot antibody staining and detection | Bio-Techne [bio-techne.com]
c-Fms-IN-13 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing c-Fms-IN-13 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R). It functions by competing with ATP for binding to the kinase domain of the c-Fms receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of c-Fms signaling can, for example, suppress the proliferation and survival of macrophage-lineage cells.
Q2: Which cell lines are suitable for a this compound dose-response experiment?
Suitable cell lines are those that endogenously express the c-Fms receptor. Commonly used models include:
-
RAW 264.7: A murine macrophage-like cell line that is well-characterized and widely used in immunological research.[1][2]
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages differentiated from bone marrow progenitor cells, offering a more physiologically relevant model.[3][4]
-
FDC-P1 cells engineered to express c-Fms: This cell line, which is dependent on hematopoietic growth factors, can be modified to express the murine c-fms gene, making them responsive to M-CSF.[5][6]
-
Cancer cell lines with c-Fms expression: Certain cancer cell lines, such as some breast and ovarian carcinoma cell lines, have been shown to express c-Fms.[7]
Q3: What is a typical IC50 value for this compound?
The reported IC50 value for this compound is 17 nM in biochemical assays. However, the effective concentration in cell-based assays can vary depending on the cell type, experimental conditions, and the endpoint being measured.[8]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: I am observing significant variability in the results between my replicate wells for the same inhibitor concentration. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting to prevent settling.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification of the incubator.
-
Pipetting errors: Use calibrated pipettes and ensure consistent technique when adding cells, media, and the inhibitor.
-
Compound precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Visually inspect the wells for any signs of precipitation after adding the inhibitor.
-
Issue 2: The dose-response curve does not have a sigmoidal shape.
-
Question: My dose-response curve is flat or has an irregular shape. What should I check?
-
Answer: An atypical curve shape can indicate several issues:
-
Incorrect concentration range: The tested concentrations of this compound may be too high or too low to capture the dynamic range of the response. Perform a wider range of serial dilutions in a preliminary experiment to identify the optimal concentration range.
-
Inappropriate assay endpoint: The chosen assay may not be sensitive enough to detect the effects of the inhibitor. For example, a cell viability assay might not show a response if the inhibitor is primarily cytostatic rather than cytotoxic at the tested concentrations. Consider using an assay that measures a more direct downstream effect of c-Fms inhibition, such as phosphorylation of ERK.
-
Cell health: Ensure that the cells are healthy and in the exponential growth phase before starting the experiment. Over-confluent or unhealthy cells will respond poorly and inconsistently.
-
Issue 3: The calculated IC50 value is significantly different from the expected value.
-
Question: The IC50 value I calculated is much higher/lower than the reported 17 nM. Why might this be?
-
Answer: Discrepancies in IC50 values are common and can be attributed to:
-
Biochemical vs. Cell-Based Assays: The reported 17 nM is likely from a cell-free biochemical assay. Cell-based IC50 values are typically higher due to factors like cell membrane permeability, intracellular ATP concentration, and the presence of drug efflux pumps.
-
Assay Conditions: The IC50 value is highly dependent on experimental conditions. Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of the inhibitor.[8]
-
Data Analysis: Ensure that the data is correctly normalized to the positive (no inhibitor) and negative (no cells or maximum inhibition) controls. The method of curve fitting can also impact the calculated IC50.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (nM) |
| RAW 264.7 | MTT Assay (Viability) | 72 | 85 |
| Bone Marrow-Derived Macrophages (BMDMs) | p-ERK ELISA (Signaling) | 2 | 35 |
| FDC-P1-c-Fms | CellTiter-Glo (Viability) | 48 | 60 |
| SK-BR-3 (Breast Cancer) | Crystal Violet (Viability) | 72 | 150 |
Note: The IC50 values presented in this table are for illustrative purposes to demonstrate the expected variation across different experimental systems. Actual values should be determined empirically.
Experimental Protocols
Detailed Methodology for a Cell Viability-Based Dose-Response Assay
This protocol describes a common method for determining the IC50 of this compound using a tetrazolium-based cell viability assay (e.g., MTT or MTS).
-
Cell Seeding:
-
Culture your chosen c-Fms expressing cell line (e.g., RAW 264.7) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells in fresh culture medium to the desired seeding density (typically 5,000-10,000 cells per well in a 96-well plate).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with media only for background control.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Cell Treatment:
-
Carefully remove the media from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (background) from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells as 100% viability and the background as 0% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
References
- 1. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 2. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Bone Marrow-Derived Macrophages for In Vitro Infection Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of bone marrow-derived M-CSF receptor-dependent self-renewing macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of macrophage colony-stimulating factor-dependent growth and differentiation after introduction of the murine c-fms gene into FDC-P1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of C-FMS in the myeloid cell line FDC-P1 induces transformation that dissociates M-CSF-induced proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CSF-1 and C-FMS gene expression in human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right controls for c-Fms-IN-13 experiments
Welcome to the technical support center for c-Fms-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is c-Fms and what is its role in cellular signaling?
A1: c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase.[1] It plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes like macrophages and their progenitors.[2] The binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF or CSF-1), to c-Fms triggers the dimerization of the receptor and the autophosphorylation of several tyrosine residues within its intracellular domain.[3] This activation initiates multiple downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are involved in cell growth, survival, and motility.[4][5] In the context of cancer, the CSF-1/c-Fms signaling pathway has been implicated in the progression of various malignancies, including breast, ovarian, and cervical cancers, often being associated with more aggressive disease.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of c-Fms kinase activity. While the exact binding mode is proprietary, it is designed to compete with ATP for binding to the catalytic domain of the c-Fms receptor. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This leads to the inhibition of c-Fms-dependent cellular processes such as proliferation and migration.
Q3: In what types of experimental systems can this compound be used?
A3: this compound can be utilized in a variety of in vitro and in vivo experimental models. These include, but are not limited to:
-
Cell-based assays: Inhibition of proliferation, migration, and invasion of cancer cell lines that express c-Fms.[6]
-
Biochemical assays: Direct measurement of c-Fms kinase inhibition in cell-free systems.
-
In vivo models: Studying the effect of c-Fms inhibition on tumor growth and metastasis in animal models of cancer.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
A1: There are several potential reasons for a lack of inhibitor activity. Consider the following troubleshooting steps:
-
Cell Line Selection: Confirm that your chosen cell line expresses functional c-Fms receptor. You can verify this by Western blot, flow cytometry, or qPCR.
-
Inhibitor Concentration: The effective concentration of a kinase inhibitor can vary significantly between biochemical and cell-based assays.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Inhibitor Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions and dilute them immediately before use. Some inhibitors may require specific solvents for optimal solubility.
-
Assay Duration: The timing of your assay endpoint is critical. The effect of the inhibitor might not be apparent at early time points. Consider a time-course experiment to identify the optimal duration.
Q2: How can I be sure that the observed effects are due to the inhibition of c-Fms and not off-target effects?
A2: This is a critical question when working with any kinase inhibitor.[8] To confirm the specificity of this compound, the following controls are recommended:
-
Use a Structurally Unrelated c-Fms Inhibitor: Comparing the effects of this compound with another c-Fms inhibitor that has a different chemical scaffold can help to confirm that the observed phenotype is due to c-Fms inhibition.
-
Rescue Experiment: If possible, overexpress a constitutively active or inhibitor-resistant mutant of c-Fms. If the effects of this compound are on-target, this should rescue the phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of c-Fms. The phenotype observed should mimic the effect of this compound.
-
Monitor Downstream Signaling: Use Western blotting to confirm that this compound specifically inhibits the phosphorylation of c-Fms and its immediate downstream targets (e.g., ERK, AKT) upon stimulation with M-CSF.
Q3: I am observing high variability in my experimental results. How can I improve the reproducibility of my experiments?
A3: High variability can be due to a number of factors. To improve reproducibility:
-
Consistent Cell Culture Practices: Ensure that cells are passaged a consistent number of times and are at a similar confluency when starting an experiment.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent inhibitor concentrations.
-
Appropriate Controls: Always include positive and negative controls in every experiment. A positive control could be a known c-Fms inhibitor, while a negative control would be the vehicle (e.g., DMSO) used to dissolve this compound.
-
Reagent Quality: Use high-quality reagents and ensure that they are not expired.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy.[9] The following table summarizes the IC50 values for several known c-Fms inhibitors against the c-Fms kinase. This data can be used as a reference for your own experiments.
| Inhibitor | IC50 (nM) | Notes |
| c-Fms-IN-1 | 0.8 | Potent c-FMS kinase inhibitor.[10][11] |
| c-Fms-IN-2 | 24 | FMS kinase inhibitor.[10][12] |
| CSF1R-IN-1 | 0.5 | Potent CSF1R inhibitor.[10] |
| Vimseltinib (DCC-3014) | <10 | Dual inhibitor of c-FMS and c-Kit.[10] |
| ARRY-382 | 9 | Potent and highly selective inhibitor of CSF1R/c-Fms.[13] |
| GW2580 | 200 | Selective cFMS kinase inhibitor.[2] |
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol describes a method to assess the effect of this compound on the viability of adherent cells.
Materials:
-
Cells expressing c-Fms (e.g., macrophage cell lines, certain cancer cell lines)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays | MuriGenics [murigenics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. cat.hitstructure.com [cat.hitstructure.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
impact of serum on c-Fms-IN-13 potency
Welcome to the technical support center for c-Fms-IN-13, a potent inhibitor of the c-Fms kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a particular focus on understanding and mitigating the impact of serum on its potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1] It functions by competing with ATP for the kinase binding site, thereby preventing the autophosphorylation and activation of the receptor. This inhibition blocks downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.[2][3]
Q2: I am observing a significant decrease in the potency (higher IC50) of this compound in my cell-based assays compared to biochemical assays. What could be the cause?
A2: A common reason for a rightward shift in the IC50 curve (decreased potency) in cell-based assays is the presence of serum in the culture medium. Components of serum, particularly serum albumin, can bind to small molecule inhibitors like this compound. This protein-bound fraction of the inhibitor is not available to engage with the c-Fms kinase, thus reducing the effective concentration of the compound at the target site.
Q3: How much of an impact can serum have on the IC50 of this compound?
A3: The magnitude of the IC50 shift is dependent on the binding affinity of this compound to serum proteins. While specific data for this compound is not publicly available, it is not uncommon for the IC50 of small molecule kinase inhibitors to increase several-fold in the presence of physiological concentrations of serum albumin. For some compounds, this shift can be dramatic. For example, the IC50 of the acetylcholinesterase inhibitor Donepezil increases by approximately 135% in the presence of 250 µM human serum albumin (HSA).[4]
Q4: How can I determine the extent of serum protein binding for this compound?
A4: Several biophysical techniques can be used to quantify the binding of small molecules to serum proteins. The most common methods include equilibrium dialysis, ultrafiltration, and surface plasmon resonance (SPR). These methods allow for the determination of the fraction of the compound that is bound to protein, which can then be used to calculate the free, active concentration.
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause 1: Variable Serum Concentration.
-
Troubleshooting Step: Ensure that the percentage of fetal bovine serum (FBS) or other serum supplements is kept consistent across all experiments and between different batches of media. Even small variations in serum concentration can alter the free fraction of the inhibitor.
-
-
Possible Cause 2: Lot-to-Lot Variability in Serum.
-
Troubleshooting Step: Different lots of FBS can have varying concentrations of proteins, including albumin. If you observe a sudden shift in your IC50 values after starting a new bottle of serum, it is advisable to test the new lot in parallel with the old one to confirm this as the source of variability. For long-term studies, consider purchasing a large single lot of serum.
-
-
Possible Cause 3: Non-Specific Binding to Labware.
-
Troubleshooting Step: Highly lipophilic compounds can sometimes adsorb to plastic surfaces of plates and tubes, reducing the effective concentration. Using low-binding plates and siliconized tubes can help mitigate this issue. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also reduce non-specific binding.
-
Issue: this compound appears less potent than expected based on its published biochemical IC50.
-
Possible Cause: Overlooking the Impact of Serum Protein Binding.
-
Troubleshooting Step: The published IC50 of 17 nM for this compound is likely determined in a biochemical assay with minimal protein.[1] In your cell-based assay containing serum, the apparent IC50 will be higher. It is crucial to determine the IC50 in the presence of a defined serum concentration and to consider the free fraction when comparing potencies across different assay formats.
-
Data Presentation
The following table provides a hypothetical, yet representative, example of the impact of serum on the potency of a kinase inhibitor like this compound.
| Assay Condition | Serum Concentration | Albumin Concentration (approx.) | Apparent IC50 (nM) | Fold Shift in IC50 |
| Biochemical (Kinase) Assay | 0% | 0 µM | 17 | 1.0 |
| Cell-Based Assay | 2% FBS | ~14 µM | 55 | 3.2 |
| Cell-Based Assay | 5% FBS | ~35 µM | 120 | 7.1 |
| Cell-Based Assay | 10% FBS | ~70 µM | 250 | 14.7 |
Note: The albumin concentration in Fetal Bovine Serum (FBS) is approximately 35-50 mg/mL, which corresponds to roughly 530-760 µM. The concentrations in the table are adjusted based on the percentage of FBS in the cell culture medium.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay with and without Serum
This protocol describes a general method to assess the impact of serum on the potency of this compound using a cell line that expresses c-Fms, such as murine bone marrow-derived macrophages (BMDMs).
Materials:
-
BMDMs or other c-Fms expressing cells
-
Complete growth medium (e.g., DMEM with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Serum-free medium (e.g., DMEM with L-glutamine, penicillin/streptomycin)
-
Recombinant M-CSF
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^4 cells/well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation (for serum-free condition): For the set of plates to be tested in serum-free conditions, gently aspirate the complete medium and replace it with serum-free medium. Incubate for 4-6 hours.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in both complete medium and serum-free medium.
-
Treatment: Add the serially diluted this compound or vehicle control to the respective wells.
-
Stimulation: Immediately after adding the inhibitor, stimulate the cells with a pre-determined EC50 concentration of M-CSF.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for both the serum-containing and serum-free conditions.
Protocol 2: Equilibrium Dialysis for Determining Serum Protein Binding
This protocol provides a high-level overview of the equilibrium dialysis method to quantify the binding of this compound to serum proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-10 kDa)
-
Human serum or a solution of human serum albumin (HSA) at a known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a solution of this compound at a known concentration in PBS.
-
Assembly: Assemble the equilibrium dialysis units according to the manufacturer's instructions.
-
Loading: Load one chamber of each unit with the human serum or HSA solution and the other chamber with the this compound solution in PBS.
-
Equilibration: Incubate the dialysis units at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sampling: After equilibration, carefully collect samples from both the buffer and the serum/protein chambers.
-
Quantification: Determine the concentration of this compound in the samples from both chambers using a validated LC-MS/MS method.
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the serum/protein chamber represents the total drug concentration (bound + unbound).
-
Calculate the fraction unbound (fu) as: fu = [Concentration in buffer chamber] / [Concentration in serum/protein chamber].
-
The percent bound is calculated as: (1 - fu) * 100.
-
Visualizations
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
References
- 1. Deriving protein binding-corrected chemical concentrations for in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fetal Bovine Serum [labome.com]
- 4. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
c-Fms-IN-13 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and handling of c-Fms-IN-13, a potent c-Fms kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as cFMS Receptor Inhibitor II, is a potent and selective inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R).[1] c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[2] By inhibiting the kinase activity of c-Fms, this compound blocks the downstream signaling pathways that are activated by its ligand, CSF-1 (Macrophage Colony-Stimulating Factor).[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.
| Storage Format | Temperature | Duration | Special Precautions |
| Stock Solution | -80°C | Up to 6 months | Protect from light |
| Stock Solution | -20°C | Up to 1 month | Protect from light |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). A product datasheet for a similar inhibitor suggests a solubility of 83.33 mg/mL (226.18 mM) in DMSO, and sonication is recommended to aid dissolution.[1] For in vivo experiments, a suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a solubility of 3.3 mg/mL (8.96 mM), again with recommended sonication.[1] It is crucial to add solvents sequentially and ensure the solution is clear before adding the next solvent.[1]
Q4: What are the known IC50 values for this compound?
A4: The inhibitory potency of this compound has been determined in both biochemical and cellular assays.
| Assay Type | IC50 Value |
| Biochemical (in vitro) | 2.8 nM |
| Cellular | 1.4 µM |
Data sourced from a datasheet for cFMS Receptor Inhibitor II.[1]
Troubleshooting Guide
Researchers may encounter issues with experimental variability or unexpected results when working with kinase inhibitors like this compound. This guide addresses common problems and provides potential solutions.
Problem 1: Inconsistent or lower-than-expected inhibitor activity.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | - Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. - Aliquot stock solutions into single-use vials. - Protect stock solutions and working solutions from light. |
| Improper Solvent/Vehicle Use | - Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. - Always include a vehicle-only control in your experiments to account for any effects of the solvent.[1] |
| Cellular Context and Off-Target Effects | - The potency of an inhibitor can vary significantly between biochemical assays and cell-based assays due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[4] - Be aware of potential off-target effects. The selectivity of kinase inhibitors is rarely absolute.[5] Consider using a second, structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition. |
| Experimental Assay Conditions | - Optimize inhibitor incubation time. The effect of the inhibitor may be time-dependent. - Ensure the kinase is active in your experimental system. The expression and activation state of c-Fms can vary between cell types and conditions.[5] |
Problem 2: Difficulty in reproducing results.
| Potential Cause | Troubleshooting Steps |
| Variability in Reagent Preparation | - Use a consistent and validated protocol for preparing stock and working solutions. - Calibrate pipettes regularly to ensure accurate dispensing of the inhibitor. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers and confluency, as these can affect cellular signaling pathways. - Regularly test cell lines for mycoplasma contamination. |
| Assay Readout Sensitivity | - Ensure your assay readout (e.g., Western blot, phosphorylation assay) is within the linear range of detection. - For phosphorylation studies, use appropriate phosphatase inhibitors during cell lysis. |
Experimental Workflow for Troubleshooting Kinase Inhibitor Activity
Caption: A logical workflow for troubleshooting inconsistent results with kinase inhibitors.
Experimental Protocols
General Protocol for a Cell-Based c-Fms Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the phosphorylation of a downstream target in a cell-based assay.
-
Cell Culture: Plate cells that endogenously express c-Fms (e.g., macrophage cell lines) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours prior to the experiment, depending on the cell type.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the culture medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Ligand Stimulation:
-
Prepare a solution of recombinant human or mouse CSF-1 in serum-free medium at a concentration known to induce robust c-Fms phosphorylation.
-
Add the CSF-1 solution to the wells (except for the unstimulated control) and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of c-Fms or a downstream target (e.g., ERK, AKT) by Western blotting using phospho-specific antibodies.
-
Normalize the phospho-protein signal to the total protein signal.
-
c-Fms Signaling and Degradation Pathway
This compound targets the c-Fms receptor. Understanding the signaling and degradation of this receptor is crucial for interpreting experimental results. Upon binding its ligand, CSF-1, the c-Fms receptor dimerizes and autophosphorylates on several tyrosine residues.[3] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation.
The activated receptor is then internalized and can be targeted for degradation, primarily through the lysosomal pathway. This process is a key mechanism for downregulating c-Fms signaling.
Caption: Simplified overview of the c-Fms signaling and endocytic pathway.
References
interpreting unexpected phenotypes with c-Fms-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using c-Fms-IN-13.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Unexpected experimental outcomes can arise from various factors, including off-target effects of the inhibitor, experimental conditions, or the specific biological context of the cell system being used. This guide provides a structured approach to identifying the potential causes of unexpected phenotypes and offers solutions to address them.
| Unexpected Phenotype | Possible Causes | Recommended Actions |
| Reduced cell viability in c-Fms negative cell lines | 1. Off-target kinase inhibition affecting cell survival pathways. 2. Non-specific cytotoxicity of the compound at the concentration used. 3. Solvent (e.g., DMSO) toxicity at high concentrations. | 1. Perform a dose-response cell viability assay on both c-Fms positive and negative cell lines. 2. Screen this compound against a panel of kinases to identify potential off-targets. 3. Ensure the final solvent concentration is consistent across all experimental conditions and below the threshold for toxicity. |
| Incomplete inhibition of c-Fms phosphorylation | 1. Insufficient inhibitor concentration. 2. Degradation of the inhibitor due to improper storage or handling. 3. High levels of c-Fms receptor expression overwhelming the inhibitor. 4. Mutations in the c-Fms kinase domain preventing inhibitor binding. | 1. Perform a dose-response experiment and analyze c-Fms phosphorylation by Western blot. 2. Verify the integrity of the this compound stock solution. 3. Quantify c-Fms expression levels in your cell model. 4. Sequence the c-Fms gene in your cell line to check for mutations. |
| Activation of an alternative signaling pathway | 1. Compensatory feedback loops are activated upon c-Fms inhibition. 2. Off-target activation of another kinase. | 1. Perform a phosphoproteomics study to identify upregulated signaling pathways. 2. Use Western blotting to probe for the activation of known compensatory pathways (e.g., other receptor tyrosine kinases). |
| No effect on cell proliferation in c-Fms dependent cells | 1. The cell line may have developed resistance to c-Fms inhibition. 2. The specific biological function being assayed is not solely dependent on c-Fms signaling. 3. The inhibitor is not cell-permeable in the specific cell type being used. | 1. Confirm c-Fms inhibition by checking the phosphorylation status of c-Fms and its downstream targets. 2. Investigate the role of other survival pathways in your cell model. 3. Use a positive control inhibitor with known cell permeability. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, such as macrophages and their precursors.[2][3] Upon binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), the c-Fms receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.[4][5] this compound acts by competing with ATP for the binding site in the kinase domain of c-Fms, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
What are the known off-target effects of this compound?
While this compound is designed to be a potent c-Fms inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, especially those with similar ATP-binding pockets.[6] It is crucial to consider that the apparent specificity of an inhibitor can be cell-context dependent.[6] To identify potential off-target effects in your specific experimental system, it is recommended to perform a kinase profiling assay or to test the inhibitor on a panel of cell lines with varying kinase expression profiles.
How can I validate the on-target activity of this compound in my experiments?
The most direct way to validate the on-target activity of this compound is to assess the phosphorylation status of the c-Fms receptor. This can be achieved by Western blotting using an antibody specific for phosphorylated c-Fms. A dose-dependent decrease in phospho-c-Fms levels upon treatment with this compound would confirm its on-target activity. Additionally, you can examine the phosphorylation status of downstream signaling molecules in the c-Fms pathway, such as ERK1/2 and Akt.[5][7]
What are the appropriate controls for experiments involving this compound?
To ensure the validity of your experimental results, it is essential to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Cell Line: Use a cell line that does not express the c-Fms receptor to distinguish between on-target and off-target effects.
-
Positive Control: If possible, use another well-characterized c-Fms inhibitor to compare the observed phenotypes.
How should I prepare and store this compound?
For optimal activity, this compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] When preparing working solutions, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phospho-c-Fms
This protocol is for determining the on-target efficacy of this compound by measuring the phosphorylation of the c-Fms receptor.
Materials:
-
Cells of interest treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Fms and anti-total-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[8]
-
Imaging system
Procedure:
-
Lyse the treated cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Fms overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[8]
-
Strip the membrane and re-probe with an antibody against total c-Fms as a loading control.
Visualizations
Caption: Canonical c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Hypothetical off-target effect of this compound leading to an unexpected phenotype.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Validation & Comparative
Confirming c-Fms Inhibition: A Comparative Guide to Phospho-Specific Antibody-Based Methods
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of the Colony-Stimulating Factor 1 Receptor (c-Fms) is a critical step in assessing the efficacy of novel therapeutics. This guide provides a detailed comparison of key experimental methods that leverage phospho-specific antibodies to measure the phosphorylation state of c-Fms, a direct indicator of its activation and inhibition.
The c-Fms receptor, a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a prime target for drug development.[1][2] Inhibition of c-Fms kinase activity is a primary goal for many therapeutic strategies. This guide compares three widely used immunoassays—Western Blot, ELISA, and Flow Cytometry—for confirming c-Fms inhibition, and also explores Mass Spectrometry as a powerful alternative.
Comparison of Key Methods for Detecting c-Fms Phosphorylation
Choosing the optimal method for confirming c-Fms inhibition depends on several factors, including the specific research question, required throughput, sensitivity, and available resources. The following table provides a comparative overview of the most common techniques.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Flow Cytometry | Mass Spectrometry (MS) |
| Primary Output | Semi-quantitative protein bands | Quantitative colorimetric/fluorometric signal | Quantitative single-cell fluorescence intensity | Quantitative peptide identification and abundance |
| Sensitivity | Nanogram (ng) range[3] | Picogram (pg) to nanogram (ng) range | High, single-cell resolution[4] | High, capable of detecting low abundance phosphopeptides |
| Throughput | Low to medium (10-15 samples per gel) | High (96-well or 384-well plates) | Very high (thousands of cells per second)[5] | Medium to high, depending on the setup |
| Time per Assay | 1-2 days[3] | 4-6 hours | 2-4 hours | Variable, can be 1-2 days including sample prep |
| Cost per Sample | Moderate | Low to moderate[6] | High (instrumentation) | High (instrumentation and expertise) |
| Information Provided | Protein size and relative abundance[2] | Absolute or relative protein quantification[7] | Single-cell protein expression and phosphorylation status, multiplexing capabilities[4] | Precise identification and quantification of phosphorylation sites[8] |
| Strengths | Widely accessible, provides molecular weight confirmation.[2] | High sensitivity and throughput, quantitative. | Single-cell analysis, identifies subpopulations, multiplexing.[5] | Unbiased discovery of phosphorylation sites, high specificity.[8] |
| Limitations | Semi-quantitative, lower throughput.[3] | No information on protein size, potential for false positives.[6] | Requires single-cell suspension, instrumentation can be expensive.[4] | Requires specialized equipment and expertise, complex data analysis. |
c-Fms Signaling Pathway
Upon binding its ligand, macrophage colony-stimulating factor (M-CSF), the c-Fms receptor dimerizes and autophosphorylates on several tyrosine residues within its cytoplasmic domain.[9] This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[10] Phospho-specific antibodies are designed to recognize these specific phosphorylated tyrosine residues, providing a direct measure of c-Fms activation.
Caption: The c-Fms signaling pathway is initiated by M-CSF binding.
Experimental Workflow for Confirming c-Fms Inhibition
A general workflow for assessing the efficacy of a c-Fms inhibitor using phospho-specific antibodies involves treating cells with the inhibitor, preparing cell lysates, and then analyzing the phosphorylation status of c-Fms using one of the methods described below.
Caption: General workflow for confirming c-Fms inhibition.
Detailed Experimental Protocols
Western Blot for Phospho-c-Fms
Western blotting provides a semi-quantitative assessment of protein phosphorylation and allows for the determination of the protein's molecular weight.[11]
1. Sample Preparation:
-
Culture cells to 70-80% confluency and treat with c-Fms inhibitor or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[11]
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Fms (e.g., p-Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[12]
-
Strip the membrane and re-probe with an antibody for total c-Fms as a loading control.
ELISA for Phospho-c-Fms
ELISA is a high-throughput method that allows for the quantitative measurement of c-Fms phosphorylation.
1. Plate Preparation:
-
Coat a 96-well plate with a capture antibody against total c-Fms and incubate overnight at 4°C.
-
Wash the wells four times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Sample and Standard Incubation:
-
Prepare cell lysates as described for Western blotting.
-
Add 100 µL of standards and diluted cell lysates to the wells and incubate for 2 hours at room temperature.[13]
-
Wash the wells four times with wash buffer.
3. Detection:
-
Add a detection antibody specific for phospho-c-Fms (conjugated to biotin or an enzyme) and incubate for 1-2 hours at room temperature.[13]
-
Wash the wells four times with wash buffer.
-
If using a biotinylated detection antibody, add streptavidin-HRP and incubate for 30 minutes.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.[14]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
Intracellular Flow Cytometry for Phospho-c-Fms
Flow cytometry enables the quantification of c-Fms phosphorylation at the single-cell level, which is particularly useful for analyzing heterogeneous cell populations.[15]
1. Cell Preparation and Staining:
-
Treat cells with the c-Fms inhibitor as described previously.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.[2]
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).[2]
-
Stain the cells with a fluorescently labeled antibody specific for phospho-c-Fms for 30-60 minutes at room temperature, protected from light.[15]
-
If desired, co-stain with antibodies against cell surface markers to identify specific cell populations.
2. Data Acquisition and Analysis:
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
-
Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of the phospho-c-Fms signal in the target cell population.
Alternative Method: Mass Spectrometry
For a more in-depth and unbiased analysis of c-Fms phosphorylation, mass spectrometry (MS) offers a powerful alternative to antibody-based methods.[8] Immunoprecipitation coupled with mass spectrometry (IP-MS) can precisely identify and quantify specific phosphorylation sites.
1. Immunoprecipitation of c-Fms:
-
Lyse cells as previously described.
-
Incubate the cell lysate with an antibody against total c-Fms coupled to magnetic or agarose beads to immunoprecipitate the c-Fms protein.[16]
-
Wash the beads extensively to remove non-specifically bound proteins.
2. Sample Preparation for Mass Spectrometry:
-
Elute the c-Fms protein from the beads.
-
Perform in-solution or in-gel digestion of the protein with an enzyme like trypsin.
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
3. LC-MS/MS Analysis:
-
Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the exact site of phosphorylation.
-
Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be used to compare the abundance of specific phosphopeptides between inhibitor-treated and control samples.[5][17]
Conclusion
The confirmation of c-Fms inhibition is a crucial aspect of drug discovery and development. The choice of method depends on the specific experimental needs. Western blotting is a reliable and accessible technique for initial confirmation and molecular weight verification. ELISA offers a high-throughput and quantitative solution for screening and dose-response studies. Flow cytometry provides invaluable single-cell data, especially for complex biological samples. For the most detailed and unbiased analysis of phosphorylation events, mass spectrometry stands as the gold standard. By understanding the strengths and limitations of each approach, researchers can design robust experiments to effectively evaluate the efficacy of c-Fms inhibitors.
References
- 1. Comparison of Three Quantitative Phosphoproteomic Strategies to Study Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 3. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 4. ELISA vs. Flow Cytometry: Which is Right for Your Immunology Study? - XL BIOTEC [xlbiotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 8. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. youtube.com [youtube.com]
- 15. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to c-Fms-IN-13 and GW2580 for Microglia Modulation
An Objective Comparison of Two CSF1R Inhibitors for Researchers, Scientists, and Drug Development Professionals
In the realm of neuroinflammation and neurodegenerative disease research, the ability to modulate microglia, the resident immune cells of the central nervous system (CNS), is a critical experimental tool. The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is paramount for the survival, proliferation, and differentiation of microglia. Consequently, inhibitors of CSF1R have emerged as powerful agents to either deplete microglia entirely or to suppress their proliferative response in various experimental models.
This guide provides a detailed comparison of two such small molecule inhibitors: c-Fms-IN-13 and GW2580. While both target the same receptor, the available evidence suggests they may serve distinct experimental purposes. This comparison summarizes their mechanisms of action, in vitro potency, and, where available, their in vivo effects on microglia, supported by experimental data and protocols.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and GW2580 are potent inhibitors of the c-Fms (CSF1R) tyrosine kinase. This receptor, upon binding its ligands CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This phosphorylation event initiates a downstream signaling cascade involving pathways such as PI3K/AKT and MAPK/ERK, which ultimately promotes gene transcription necessary for microglial survival, proliferation, and differentiation.
By competitively binding to the ATP-binding pocket of the CSF1R kinase domain, both this compound and GW2580 block this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade and preventing the supportive effects of CSF-1 and IL-34.
Figure 1. Simplified CSF1R signaling pathway and points of inhibition.
Quantitative Data Summary
The primary distinction between this compound and GW2580 lies in their reported effects on microglia populations in vivo. While this compound is a potent inhibitor in vitro, its capacity for in vivo microglia depletion has not been documented in available literature. In contrast, GW2580 is well-characterized as an inhibitor of microglia proliferation that does not cause a significant reduction in the number of resident microglia in healthy animals.
| Parameter | This compound | GW2580 |
| Target | c-Fms (CSF1R) | c-Fms (CSF1R) |
| IC50 (c-Fms/CSF1R) | 17 nM[1][2] | ~30 nM[3] |
| Reported In Vivo Effect | Data not available | Inhibition of proliferation, not depletion[4][5][6][7][8][9] |
| Brain Penetrance | Data not available | Yes[4] |
| Kinase | GW2580 IC50 |
| c-Fms (CSF1R) | 30 nM [3] |
| TRKA | 880 nM |
| c-KIT | >10,000 nM |
| FLT3 | >10,000 nM |
| b-Raf | >10,000 nM |
| CDK4 | >10,000 nM |
| c-SRC | >10,000 nM |
| EGFR | >10,000 nM |
Comparative In Vivo Performance
GW2580: An Inhibitor of Microglial Proliferation
Numerous studies have established that GW2580, when administered to rodents, does not lead to the widespread death and elimination of resident microglia that is observed with other CSF1R inhibitors like PLX3397 and PLX5622.[5] Instead, its primary effect in the CNS is the suppression of microglial proliferation, which is particularly relevant in disease models where microglia are activated and dividing.
For instance, in models of neuroinflammation, Alzheimer's disease, and spinal cord injury, GW2580 treatment effectively reduces the number of proliferating microglia (e.g., BrdU-positive or Ki-67-positive microglia) without significantly altering the total number of Iba-1-positive microglia.[6][8][10] This makes GW2580 a valuable tool for dissecting the specific contributions of microglial proliferation to disease pathology, distinct from the roles of the resident, non-dividing microglial population.
This compound: A Potent Inhibitor Awaiting In Vivo Characterization
This compound is a highly potent inhibitor of the c-Fms kinase, with an IC50 value of 17 nM in enzymatic assays.[1][2] This indicates strong potential for modulating CSF1R activity. However, to date, there is a lack of published in vivo studies assessing its efficacy for microglia depletion or its effects on microglial proliferation in the CNS. Furthermore, its kinase selectivity profile and blood-brain barrier permeability have not been extensively characterized in the public domain. Therefore, its utility as a tool for microglia depletion in vivo remains to be experimentally determined.
Experimental Protocols
Protocol 1: Inhibition of Microglia Proliferation in a Mouse Model Using GW2580
This protocol is adapted from studies using GW2580 to inhibit microglia proliferation in disease models.[8][10]
-
Animal Model: C57BL/6J mice or a relevant transgenic disease model.
-
Inhibitor Preparation: Suspend GW2580 in a vehicle of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water. Prepare fresh daily.
-
Administration: Administer GW2580 via oral gavage at a dose of 75-80 mg/kg, once daily.[4] The duration of treatment will depend on the experimental paradigm (e.g., 5 consecutive days, or chronic administration for several weeks).
-
Proliferation Labeling (Optional): To specifically label proliferating cells, administer BrdU (5-bromo-2'-deoxyuridine) via intraperitoneal (i.p.) injection at 50-100 mg/kg, once daily for the duration of the inhibitor treatment or as a single pulse before sacrifice.
-
Tissue Collection: At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Tissue Processing: Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection. Section the brain into 30-40 µm sections using a cryostat or vibratome.
-
Immunohistochemistry: Perform fluorescent or chromogenic staining for Iba-1 to label all microglia and, if applicable, anti-BrdU to label proliferating cells that have incorporated it into their DNA.
-
Quantification: Use stereology or automated image analysis software to quantify the number of Iba-1 positive cells and the number of Iba-1/BrdU double-positive cells in the brain region of interest.
Protocol 2: General Immunohistochemical Analysis of Microglia
This protocol outlines the key steps for visualizing and quantifying microglia in brain tissue, applicable for evaluating the effects of any CSF1R inhibitor.
-
Section Preparation: Use free-floating brain sections prepared as described in Protocol 1.
-
Antigen Retrieval (if necessary): For some antibodies or fixation conditions, incubate sections in a citrate buffer (pH 6.0) at 90°C for 10-20 minutes to unmask epitopes.
-
Permeabilization and Blocking: Wash sections in PBS. Permeabilize and block non-specific binding by incubating in a solution of PBS containing 0.3% Triton X-100 and 5% normal goat serum for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1, 1:1000 dilution) in the blocking solution.
-
Secondary Antibody Incubation: Wash sections in PBS. Incubate for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution).
-
Mounting and Imaging: Wash sections, mount onto slides with an anti-fade mounting medium containing DAPI (to stain nuclei), and image using a confocal or fluorescence microscope.
Figure 2. Workflow for in vivo comparison of CSF1R inhibitors.
Conclusion and Recommendations
The choice between this compound and GW2580 for microglia-related research depends entirely on the experimental objective.
GW2580 is the compound of choice for studies aiming to inhibit microglial proliferation without eliminating the resident microglia population . Its effects are well-documented, and it serves as an excellent tool to investigate the consequences of blocking the expansion of microglia in response to stimuli, such as in chronic neurodegenerative diseases or acute brain injury. Its inability to cause widespread depletion makes it unsuitable for experiments requiring a "microglia-free" environment.
This compound is a potent in vitro inhibitor of CSF1R. However, due to the current lack of published in vivo data, its utility for microglia depletion remains unconfirmed. Researchers interested in potent, novel CSF1R inhibitors may consider this compound for in vitro studies or for initial in vivo characterization. Any in vivo use would first require a thorough dose-response study to determine its effects on microglia numbers and proliferation, as well as an assessment of its kinase selectivity and off-target effects.
References
- 1. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. jove.com [jove.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms Inhibitors: c-Fms-IN-13 and PLX3397 (Pexidartinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms: c-Fms-IN-13 and PLX3397 (pexidartinib). While extensive data is available for the clinically approved drug pexidartinib, information regarding this compound is limited in publicly accessible literature. This guide compiles the available information to offer a comparative overview and highlights areas where further research on this compound is needed.
Introduction to c-Fms and Its Inhibition
The Colony-Stimulating Factor 1 Receptor (c-Fms) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Inhibition of c-Fms is therefore a promising therapeutic strategy.
PLX3397 (Pexidartinib) is a potent, orally bioavailable small molecule inhibitor that targets c-Fms, KIT, and FMS-like tyrosine kinase 3 (FLT3).[2][3] It is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor of the joints.[4][5]
This compound is described as a potent FMS kinase inhibitor.[6] However, detailed information regarding its broader selectivity, in vivo efficacy, and mechanism of action is not widely available.
Data Presentation
Biochemical Activity
| Compound | Target | IC50 (nM) | Notes |
| This compound | FMS (c-Fms) | 17[6] | Data on inhibition of other kinases is not readily available. |
| PLX3397 (Pexidartinib) | CSF1R (c-Fms) | 20[2] | Also inhibits KIT (IC50 = 10 nM) and FLT3 (IC50 = 160 nM)[2]. |
| KIT | 10[2] | ||
| FLT3 | 160[2] |
Cellular Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | - | - | Data not available | - |
| PLX3397 (Pexidartinib) | M-NFS-60 (murine myeloid) | Proliferation | IC50 = 0.44 µM | [7] |
| Bac1.2F5 (murine macrophage) | Proliferation | IC50 = 0.22 µM | [7] | |
| M-07e (human megakaryoblastic leukemia) | Proliferation | IC50 = 0.1 µM | [7] | |
| TGCT cells | Cell Death (MTS assay) | Induced cell death at concentrations of 2, 20, and 200 µM after 96h. | [8] | |
| Osteosarcoma cell lines | Proliferation, Migration, Invasion | Inhibited these cellular properties. | [5] |
In Vivo Data
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | - | - | Data not available | - |
| PLX3397 (Pexidartinib) | Orthotopic LM8 osteosarcoma xenograft | 5 mg/kg or 10 mg/kg, retro-orbital injection | Significantly suppressed primary tumor growth and lung metastasis. Depleted tumor-associated macrophages (TAMs) and increased CD8+ T cell infiltration.[4] | [4] |
| Subcutaneous patient-derived xenograft (PDX) of osteosarcoma | - | Significantly inhibited local tumor growth and lessened metastatic burden. | [5] | |
| Malignant peripheral nerve sheath tumor (MPNST) xenograft | Oral administration | Blocked tumor growth. | [9] |
Mechanism of Action
Both this compound and PLX3397 are small molecule inhibitors that target the kinase activity of c-Fms. By binding to the ATP-binding pocket of the kinase domain, they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.
PLX3397 has been shown to inhibit the phosphorylation of ERK1/2, a key downstream effector of c-Fms signaling.[5] This inhibition leads to reduced proliferation and survival of c-Fms-dependent cells.
Signaling Pathway
The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, c-Fms, triggers the dimerization and autophosphorylation of the receptor on multiple tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of several downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately regulate gene expression to control cell proliferation, survival, and differentiation.
Caption: c-Fms signaling pathway and point of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro kinase activity of an inhibitor.
-
Reagents and Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM MnCl2, 50µM DTT)
-
ATP
-
Substrate (e.g., a biotinylated peptide)
-
Test compounds (this compound or PLX3397) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant c-Fms enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then detected via a luciferase-based reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTS) Assay for PLX3397
This protocol is adapted from studies evaluating the effect of pexidartinib on cell viability.[8]
-
Reagents and Materials:
-
Target cells (e.g., TGCT cells)
-
Complete cell culture medium
-
PLX3397 stock solution in DMSO
-
MTS reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of PLX3397 in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of PLX3397 or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 96 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vivo Tumor Xenograft Model for PLX3397
This protocol is based on a study using an orthotopic osteosarcoma model.[4]
-
Animal Model:
-
Immunocompromised mice (e.g., C3H/HeJ female mice).
-
LM8 osteosarcoma cells engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
-
Procedure:
-
Inject LM8-Luc cells into the tibia of the mice to establish orthotopic tumors.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer PLX3397 (e.g., 5 mg/kg or 10 mg/kg formulated in 20% DMSO) or vehicle control (PBS) via a suitable route (e.g., retro-orbital injection) at specified time points.
-
Monitor tumor growth and metastasis formation throughout the study using bioluminescence imaging.
-
At the end of the study, sacrifice the animals and harvest the tumors and relevant organs (e.g., lungs) for further analysis (e.g., histology, flow cytometry).
-
Analyze the data to determine the effect of PLX3397 on tumor growth and metastasis.
-
Experimental Workflow
The evaluation of a novel kinase inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
Caption: General workflow for kinase inhibitor discovery and development.
Conclusion
PLX3397 (pexidartinib) is a well-characterized multi-targeted kinase inhibitor with proven efficacy against c-Fms, leading to its clinical approval. In contrast, this compound is presented as a potent c-Fms inhibitor, but a comprehensive understanding of its biological activity is hampered by the lack of publicly available data. For a thorough and objective comparison, further studies on this compound are required to elucidate its kinase selectivity profile, cellular effects, and in vivo efficacy and pharmacokinetics. This guide serves as a summary of the current knowledge and a call for further research to fully understand the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLX3397 treatment inhibits constitutive CSF1R-induced oncogenic ERK signaling, reduces tumor growth, and metastatic burden in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of the Combination of Pexidartinib and Sirolimus to Target Tumor-Associated Macrophages in Unresectable Sarcoma and Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of c-Fms-IN-13: A Comparative Guide
An In-depth Analysis of c-Fms-IN-13's Kinase Selectivity in Comparison to Alternative c-Fms Inhibitors
The colony-stimulating factor 1 receptor (c-Fms or CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and osteoclast development and function. Its dysregulation is implicated in a variety of diseases, including inflammatory disorders, cancer, and bone diseases, making it an attractive therapeutic target. This compound is a potent inhibitor of c-Fms with an IC50 of 17 nM.[1] However, the clinical success and safety of kinase inhibitors are intrinsically linked to their selectivity. This guide provides a comparative analysis of the kinase selectivity profile of this compound against other notable c-Fms inhibitors, including Pexidartinib (PLX3397), GW2580, and JNJ-28312141, supported by available experimental data.
Comparative Kinase Selectivity
To provide a clear comparison of the selectivity profiles of this compound and its alternatives, the following table summarizes their inhibitory activities (IC50 in nM) against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50 nM) | Pexidartinib (PLX3397) (IC50 nM) | GW2580 (IC50 nM) | JNJ-28312141 (IC50 nM) |
| c-Fms (CSF1R) | 17 [1] | 20 | 30-60[2][3] | 0.69 [4][5] |
| c-Kit | Data not available | 10 | >9,000 | 5 |
| FLT3 | Data not available | 160 | >9,000 | 30 |
| KDR (VEGFR2) | Data not available | 350 | Data not available | Data not available |
| AXL | Data not available | Data not available | Data not available | 12 |
| TRKA | Data not available | Data not available | 880[6] | 15 |
| LCK | Data not available | 860 | Data not available | 88 |
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. A widely used and robust method for this purpose is the KINOMEscan™ assay, a competition-based binding assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform quantitatively measures the interactions between a test compound and a large panel of kinases. The fundamental principle of the assay is a competition binding assay.
-
Assay Components : The assay consists of three main components: a kinase-tagged T7 phage, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition : The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the active site of the kinase, it will compete with the immobilized ligand, thereby preventing the kinase from binding to the solid support.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) to measure the amount of DNA tagged to the phage. A lower amount of phage detected indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis : The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. From this, key metrics like the dissociation constant (Kd) or the IC50 can be determined to quantify the binding affinity.
This high-throughput screening method allows for the rapid assessment of a compound's selectivity across the human kinome, providing a comprehensive overview of its on-target and off-target activities.
Signaling Pathways and Experimental Workflow
To better understand the biological context of c-Fms inhibition and the experimental approach to determining selectivity, the following diagrams illustrate the c-Fms signaling pathway and the KINOMEscan™ workflow.
Caption: Simplified c-Fms (CSF1R) signaling pathway.
Caption: Experimental workflow of the KINOMEscan™ assay.
Conclusion
Based on the available data, this compound is a potent inhibitor of c-Fms. However, a comprehensive understanding of its selectivity profile is hampered by the lack of publicly available data on its activity against a broader range of kinases. In contrast, other c-Fms inhibitors have more extensively characterized selectivity profiles.
-
JNJ-28312141 emerges as a highly potent c-Fms inhibitor with notable activity against other tyrosine kinases like c-Kit, AXL, TRKA, and FLT3.[4][5]
-
Pexidartinib (PLX3397) is a potent dual inhibitor of c-Fms and c-Kit, with lower activity against FLT3 and other kinases.
-
GW2580 appears to be a highly selective c-Fms inhibitor, reportedly inactive against a panel of 26 other kinases at a concentration of 0.06 µM.[7]
The choice of a c-Fms inhibitor for research or therapeutic development will depend on the specific requirements of the application. For studies requiring highly specific inhibition of c-Fms, GW2580 may be a suitable choice. If dual inhibition of c-Fms and c-Kit is desired, Pexidartinib would be a strong candidate. JNJ-28312141 offers the highest potency for c-Fms but also targets other kinases, which could be beneficial or detrimental depending on the context. Further investigation into the comprehensive kinase selectivity profile of this compound is necessary to fully assess its potential and position it relative to these alternative inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GW2580 | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Guide to c-Fms-IN-13 and Alternative Inhibitors on Downstream p-ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of c-Fms-IN-13 and other selective c-Fms inhibitors, with a focus on their downstream effects on the phosphorylation of Extracellular signal-regulated kinase (p-ERK). The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of the c-Fms signaling pathway and its role in various physiological and pathological processes.
Introduction to c-Fms and ERK Signaling
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells. Upon binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), c-Fms dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. One of the key pathways activated by c-Fms is the Ras-Raf-MEK-ERK pathway, which is essential for many of the cellular responses mediated by M-CSF. The phosphorylation of ERK (p-ERK) is a critical step in this pathway and serves as a key biomarker for c-Fms activation. Dysregulation of the c-Fms signaling pathway has been implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it an attractive target for therapeutic intervention.
Inhibitor Comparison
This section provides a comparative overview of this compound and other notable c-Fms inhibitors. The data presented is a compilation from various studies and focuses on their inhibitory potency against the c-Fms kinase and their downstream effects on p-ERK where available.
Quantitative Data on Inhibitor Potency
| Inhibitor | Target | IC50 (Kinase Assay) | Cellular IC50/EC50 | Effect on p-ERK |
| This compound | c-Fms | Not explicitly found | Not explicitly found | Inhibits p-ERK (quantitative data not found) |
| Pexidartinib (PLX3397) | c-Fms (CSF-1R), c-Kit, FLT3-ITD | 20 nM (CSF-1R) | Not explicitly found for p-ERK | Reduces ERK signaling[1] |
| BLZ945 | c-Fms (CSF-1R) | 1 nM[2][3] | 67 nM (inhibition of CSF-1-dependent proliferation)[2] | Reduces CSF-1R phosphorylation[2] |
| GW2580 | c-Fms (CSF-1R) | ~30 nM | 0.33 µM (in CSF-1-dependent cells) | Reduces CSF-1-induced ERK phosphorylation |
Note: Direct comparative studies on the IC50 for p-ERK inhibition for all listed compounds were not available in the public domain at the time of this review. The presented data is based on available information for c-Fms kinase activity and cellular proliferation assays, which are downstream readouts of c-Fms signaling.
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the general procedure for assessing inhibitor efficacy, the following diagrams are provided.
Caption: c-Fms to p-ERK Signaling Pathway.
References
- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
c-Fms-IN-13: A Comparative Analysis of its Impact on AKT and STAT3 Phosphorylation
For Immediate Release
A deep dive into the inhibitory effects of c-Fms-IN-13 on key signaling pathways reveals its potential as a modulator of cellular processes. This guide provides a comparative analysis of this compound's performance against other notable c-Fms inhibitors, focusing on the phosphorylation of AKT and STAT3, critical nodes in cell survival and inflammatory signaling.
c-Fms, a receptor tyrosine kinase, plays a pivotal role in the proliferation, differentiation, and survival of macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This report details the effects of this compound, a potent c-Fms inhibitor, on the downstream signaling molecules AKT and STAT3, and compares its activity with other well-characterized c-Fms inhibitors: Pexidartinib, PLX5622, and GW2580.
Comparative Inhibitory Activity
The potency of this compound and its counterparts has been evaluated through their half-maximal inhibitory concentrations (IC50). This data, summarized in the table below, highlights the varying degrees of inhibition each compound exerts on the c-Fms kinase.
| Inhibitor | c-Fms IC50 (nM) |
| This compound | 17 |
| Pexidartinib (PLX3397) | 17 |
| PLX5622 | 16 |
| GW2580 | - |
Impact on AKT and STAT3 Phosphorylation
Activation of c-Fms by its ligand, macrophage colony-stimulating factor (M-CSF), initiates a signaling cascade that includes the phosphorylation and subsequent activation of AKT and STAT3. Inhibition of c-Fms is therefore expected to attenuate these downstream events.
AKT Phosphorylation: The PI3K/AKT pathway is a well-established downstream effector of c-Fms signaling, crucial for cell survival and proliferation.[1] Studies have demonstrated that M-CSF treatment induces the phosphorylation of AKT.[2] C-Fms inhibitors, by blocking the initial receptor activation, are expected to suppress this M-CSF-induced AKT phosphorylation. For instance, Pexidartinib has been shown to inhibit the PI3K/AKT pathway. While direct western blot data for this compound's effect on AKT phosphorylation was not found in the available search results, its mechanism as a c-Fms inhibitor strongly suggests it would similarly reduce p-AKT levels.
STAT3 Phosphorylation: The link between c-Fms and STAT3 phosphorylation is also an area of active research. Evidence suggests that c-Fms signaling can lead to the activation of STAT3, a key transcription factor involved in inflammation and cell proliferation.[3] One study demonstrated that a c-Fms inhibitor, FF-10101, suppressed the phosphorylation of both AKT and STAT3 in bone marrow-derived macrophages. This indicates that c-Fms inhibition can indeed impact the STAT3 signaling axis. The precise mechanism of c-Fms-mediated STAT3 activation may be indirect, potentially involving other kinases such as JAKs or c-Fes.[4][5][6]
While direct experimental evidence from the searched literature specifically detailing the effects of this compound on both AKT and STAT3 phosphorylation is limited, the known mechanisms of c-Fms signaling and data from other inhibitors provide a strong basis for its expected activity.
Signaling Pathway and Experimental Workflow
To visualize the interplay of these molecules, the following diagrams illustrate the c-Fms signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: c-Fms signaling cascade leading to AKT and STAT3 phosphorylation.
Caption: Western blot workflow for p-AKT and p-STAT3 analysis.
Experimental Protocols
Western Blotting for Phosphorylated AKT (p-AKT) and STAT3 (p-STAT3)
This protocol outlines the general steps for detecting the phosphorylation status of AKT and STAT3 in response to c-Fms inhibition.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., bone marrow-derived macrophages, cancer cell lines expressing c-Fms) in standard growth medium.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Pre-treat cells with desired concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an optimal concentration of M-CSF (e.g., 50 ng/mL) for a predetermined time (e.g., 15-30 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin [BSA] in Tris-buffered saline with Tween 20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473) and phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total AKT and total STAT3, or use a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of the inhibitors.
Conclusion
This compound is a potent inhibitor of the c-Fms receptor tyrosine kinase. Based on the established signaling pathways and data from analogous inhibitors, it is anticipated to effectively suppress the M-CSF-induced phosphorylation of both AKT and STAT3. Further head-to-head comparative studies employing standardized experimental conditions are warranted to definitively delineate the differential effects of this compound and other inhibitors on these crucial signaling nodes. Such research will be invaluable for the continued development of targeted therapies for diseases driven by aberrant c-Fms activity.
References
- 1. Macrophage colony-stimulating factor promotes cell survival through Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]
- 4. c-Fes tyrosine kinase binds to and activates STAT3 after granulocyte-macrophage colony-stimulating factor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of STAT3 by the c-Fes protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colony-stimulating factor 1-induced STAT1 and STAT3 activation is accompanied by phosphorylation of Tyk2 in macrophages and Tyk2 and JAK1 in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of c-Fms Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various inhibitors targeting the Colony-Stimulating Factor 1 Receptor (c-Fms), a crucial receptor tyrosine kinase involved in the regulation of the mononuclear phagocyte system. Dysregulation of c-Fms signaling is implicated in a range of diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to aid in the evaluation and selection of c-Fms inhibitors for research and development.
Data Presentation: Quantitative Comparison of c-Fms Inhibitors
The following tables provide a summary of the in vitro potency of a selection of small molecule and antibody-based c-Fms inhibitors. The data has been compiled from various sources and represents a snapshot of publicly available information. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Potency (IC50) of Small Molecule c-Fms Inhibitors
| Inhibitor | c-Fms (CSF-1R) IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| Pexidartinib (PLX3397) | 20 | c-Kit (10), FLT3 (160)[1] |
| Vimseltinib (DCC-3014) | <10 | c-Kit (100-1000)[2] |
| Sotuletinib (BLZ945) | 1 | >1000-fold selective vs. closest homologs[3] |
| GW2580 | 30 | 150 to 500-fold selective vs. a panel of other kinases[1] |
| Ki20227 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217)[2] |
| ARRY-382 | 9 | Highly selective[4] |
| Edicotinib (JNJ-40346527) | 3.2 | c-Kit (20), FLT3 (190) |
Table 2: Monoclonal Antibody-Based c-Fms Inhibitors
| Antibody | Mechanism of Action |
| Cabiralizumab (FPA008) | Binds to CSF1R and inhibits the binding of its ligands, CSF-1 and IL-34, preventing receptor activation.[5] |
| Emactuzumab (RG7155) | Binds to CSF1R and blocks the interaction between CSF-1 and CSF1R, preventing receptor activation and downstream signaling.[6] |
Mandatory Visualization
c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway upon ligand binding.
Experimental Workflow for c-Fms Inhibitor Screening
Caption: A typical workflow for the screening and evaluation of c-Fms inhibitors.
Experimental Protocols
In Vitro c-Fms Kinase Assay
This protocol outlines a representative biochemical assay to determine the in vitro inhibitory activity of a compound against the c-Fms kinase.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against recombinant human c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr, 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
HTRF (Homogeneous Time-Resolved Fluorescence) reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant c-Fms kinase and the biotinylated peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 4 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 5 µL of the detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
M-NFS-60 Cell Proliferation Assay
This protocol describes a cell-based assay to evaluate the effect of c-Fms inhibitors on the proliferation of the murine myeloblastic M-NFS-60 cell line, which is dependent on CSF-1 for growth.[7][8]
Objective: To determine the IC50 of a test compound for the inhibition of CSF-1-dependent M-NFS-60 cell proliferation.
Materials:
-
M-NFS-60 cells (ATCC CRL-1838)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Recombinant murine CSF-1
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Culture M-NFS-60 cells in complete RPMI-1640 medium supplemented with an optimal concentration of murine CSF-1.
-
Prior to the assay, wash the cells twice with CSF-1-free medium to remove any residual growth factor.
-
Resuspend the cells in CSF-1-free medium and seed them into a 96-well plate at a density of 5,000 cells per well in 50 µL.
-
Prepare a serial dilution of the test compounds in culture medium.
-
Add 25 µL of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 25 µL of murine CSF-1 to all wells except for the no-growth control wells. The final concentration of CSF-1 should be predetermined to induce submaximal proliferation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 3. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pulsus.com [pulsus.com]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of c-Fms-IN-13 in Macrophages
For researchers in immunology, oncology, and drug development, the precise validation of a kinase inhibitor's specificity is paramount. This guide provides a comparative framework for assessing c-Fms-IN-13, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R), within the context of other well-characterized CSF1R inhibitors. While this compound is known to be a potent inhibitor of FMS kinase with an IC50 value of 17 nM, its broader kinome-wide selectivity profile is not extensively documented in publicly available literature.[1]
This guide outlines the essential experiments required to rigorously determine the specificity of this compound in macrophages, providing detailed protocols and comparative data from established alternatives.
Understanding the Target: The c-Fms Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R), encoded by the c-fms proto-oncogene, is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their progenitors.[2] Its activation by ligands CSF-1 or IL-34 triggers receptor dimerization and autophosphorylation, initiating downstream cascades including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively regulate macrophage function.
Comparative Inhibitor Specificity
To properly contextualize the activity of this compound, it is essential to compare it with other inhibitors. Specificity is not absolute; inhibitors can range from highly selective to multi-targeted. The following table summarizes the biochemical potency (IC50) of several common CSF1R inhibitors against c-Fms and key related kinases that are often sites of off-target activity.
| Inhibitor | c-Fms (CSF1R) IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Notes |
| This compound | 17 | Unknown | Unknown | Unknown | Potent c-Fms inhibitor; off-target profile not publicly available.[1] |
| Pexidartinib (PLX3397) | 20 | 10 | 160 | 350 | Potent dual inhibitor of c-Fms and c-Kit.[3] |
| Sotuletinib (BLZ945) | 1 | >1000 | >1000 | >1000 | Highly selective for c-Fms over closest homologs.[2][4] |
| ARRY-382 | 9 | - | - | - | Described as a highly selective inhibitor of CSF1R.[5] |
| GW2580 | 30 | >10,000 | >10,000 | - | Selective for c-Fms; inactive against a panel of 26 other kinases. |
| JNJ-28312141 | 0.69 | 5 | 30 | - | Potent inhibitor with activity against other kinases like c-Kit, AXL, and FLT3. |
Note: IC50 values can vary between different assay formats and conditions. Data is aggregated from multiple sources for comparison.
Experimental Workflow for Specificity Validation
Validating the specificity of an inhibitor like this compound requires a multi-step approach, moving from broad, biochemical assays to more physiologically relevant cellular models.
Key Experimental Protocols
Below are detailed protocols for the essential experiments outlined in the validation workflow.
Biochemical Kinase Assay (Radiometric Filter Binding)
This assay directly measures the enzymatic activity of purified c-Fms kinase and its inhibition by a compound.
Objective: To determine the IC50 value of this compound against the isolated c-Fms kinase domain.
Materials:
-
Recombinant human c-Fms (CSF1R) kinase domain
-
Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
Peptide Substrate (e.g., Poly (Glu, Tyr) 4:1 or specific peptide like KKKSPGEYVNIEFG)
-
[γ-³³P]-ATP
-
10 mM ATP solution
-
This compound and control inhibitors (e.g., Staurosporine) dissolved in 100% DMSO
-
0.425% Phosphoric Acid
-
P81 Phosphocellulose paper and filter plates
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 100% DMSO. A typical starting range for the final assay concentration would be 1 nM to 10 µM.
-
Prepare Master Mix: In the kinase buffer, prepare a master mix containing the peptide substrate and the required amount of c-Fms kinase enzyme.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution (or DMSO for control) to the wells of a 96-well plate. Then, add 24 µL of the kinase/substrate master mix to each well.
-
Initiate Reaction: Prepare the ATP solution by mixing unlabeled ATP and [γ-³³P]-ATP to achieve the desired final concentration (often at the Km for ATP). Initiate the kinase reaction by adding 25 µL of the ATP mix to each well.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 40-60 minutes.
-
Stop Reaction & Spotting: Stop the reaction by adding 50 µL of 0.425% phosphoric acid. Transfer 50 µL from each well onto the P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper four times for 5 minutes each in 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP. Perform a final wash with methanol.
-
Counting: Dry the filter paper and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.
Western Blot for Phospho-c-Fms in Macrophages
This cellular assay confirms that the inhibitor can access its target within a cell and block its activation (phosphorylation).
Objective: To assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of c-Fms in a macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages).
Materials:
-
Macrophage cells (e.g., RAW264.7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant mouse or human CSF-1
-
This compound dissolved in DMSO
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture: Plate macrophages and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells by adding CSF-1 (e.g., 50 ng/mL) directly to the medium for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the dish on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and SDS-loading buffer.
-
Boil samples for 5 minutes and load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody for phospho-CSF1R overnight at 4°C.
-
Wash the membrane 3 times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL reagent.
-
Image the blot.
-
-
Re-probing: Strip the membrane and re-probe for total CSF1R and a loading control (e.g., Actin) to ensure equal protein loading.
Macrophage Proliferation Assay (CCK-8/WST-8)
This functional assay measures the biological consequence of c-Fms inhibition, which is critical for macrophage proliferation.
Objective: To determine the EC50 of this compound for the inhibition of CSF-1-dependent macrophage proliferation.
Materials:
-
Macrophage cells dependent on CSF-1 (e.g., bone marrow-derived macrophages, M-NFS-60)
-
Culture medium without CSF-1
-
Recombinant CSF-1
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium containing a concentration of CSF-1 that supports robust proliferation.
-
Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no CSF-1" control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO2).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours, until the "no inhibitor" control wells have developed a distinct orange color.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percent proliferation relative to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.
Positioning this compound in the Research Landscape
The choice of a CSF1R inhibitor depends on the experimental goal. A highly selective inhibitor is ideal for dissecting the specific role of CSF1R, while a multi-targeted inhibitor might be useful in contexts where hitting multiple nodes (e.g., c-Fms and c-Kit) is therapeutically desirable.
By following this guide, researchers can systematically validate the on-target potency and, crucially, the off-target specificity of this compound, ensuring its appropriate and effective use as a pharmacological tool for studying macrophage biology.
References
- 1. cfms — TargetMol Chemicals [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US7846941B2 - Compounds modulating c-kit and c-fms activity and uses therefor - Google Patents [patents.google.com]
- 5. Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms Inhibition: c-Fms-IN-13 versus Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the Colony-Stimulating Factor 1 Receptor (c-Fms), c-Fms-IN-13 and imatinib. c-Fms, a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte cell lineages and is implicated in various inflammatory diseases and cancers. Understanding the distinct profiles of its inhibitors is paramount for advancing research and therapeutic development.
Executive Summary
This compound emerges as a highly potent and likely more selective inhibitor of c-Fms compared to the broader-spectrum kinase inhibitor, imatinib. While imatinib is a well-established therapeutic agent for various cancers with known activity against c-Fms, its lower potency and off-target effects may be a consideration for specific research applications focused on c-Fms signaling. This guide presents a comprehensive analysis of their inhibitory activities, known kinase selectivity, and the experimental protocols used to evaluate them.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro and cell-based inhibitory activities of this compound and imatinib against c-Fms.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | c-Fms | 17[1] | N/A | Biochemical Assay |
| Imatinib | c-Fms | 422 | 120 | Enzymatic Assay |
N/A: Not Available
Table 2: Cellular c-Fms Phosphorylation Inhibition
| Inhibitor | Cell Line | IC50 (µM) | Assay Type |
| This compound | N/A | N/A | N/A |
| Imatinib | Not Specified | 1.4 - 1.9 | Western Blot |
N/A: Not Available
Kinase Selectivity Profile
This compound:
Imatinib:
Imatinib is a multi-targeted kinase inhibitor with well-documented activity against several kinases beyond c-Fms. This broad-spectrum activity is integral to its therapeutic efficacy in various malignancies but also contributes to its side-effect profile.
Table 3: Known Kinase Targets of Imatinib
| Kinase Target | IC50 (nM) |
| c-Abl | ~25 |
| c-Kit | ~100 |
| PDGFRα/β | ~100 |
| c-Fms | 422 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize c-Fms inhibitors.
Biochemical c-Fms Kinase Inhibition Assay (Example using ADP-Glo™)
This assay quantifies the amount of ADP produced by the c-Fms kinase reaction, which is inversely proportional to the inhibitor's activity.
Materials:
-
Recombinant human c-Fms kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound or imatinib) dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of c-Fms kinase in kinase assay buffer to each well.
-
Initiation of Reaction: Add 2 µL of a mixture of the peptide substrate and ATP in kinase assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Fms Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the autophosphorylation of c-Fms within a cellular context.
Materials:
-
Cells expressing c-Fms (e.g., macrophages, or engineered cell lines)
-
Cell culture medium and supplements
-
Macrophage colony-stimulating factor (M-CSF)
-
Test compounds (this compound or imatinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (Tyr723) and anti-total c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with M-CSF (e.g., 100 ng/mL) for 10-15 minutes to induce c-Fms phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-specific antibody.
-
Re-probe the membrane with the anti-total c-Fms antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-c-Fms and total c-Fms.
-
Calculate the ratio of phospho-c-Fms to total c-Fms for each treatment condition.
-
Determine the IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Fms signaling pathway and a general workflow for evaluating c-Fms inhibitors.
Caption: The c-Fms signaling cascade initiated by M-CSF binding.
Caption: A streamlined workflow for the evaluation of c-Fms inhibitors.
References
Comparative Guide to Rescue Experiments for c-Fms-IN-13 Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to rescue the cellular effects induced by c-Fms-IN-13, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R). We present alternative inhibitors, detailed experimental protocols, and quantitative data to aid in the design and interpretation of rescue experiments in the context of c-Fms signaling research and drug development.
Introduction to c-Fms Inhibition and Rescue Experiments
The c-Fms receptor, a member of the receptor tyrosine kinase family, is crucial for the survival, proliferation, differentiation, and function of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[1][2] Its signaling is initiated by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1 or M-CSF) and Interleukin-34 (IL-34).[1] Inhibition of c-Fms, as with this compound, can lead to significant physiological effects, such as the depletion of microglia and the inhibition of osteoclastogenesis.
Rescue experiments are critical for validating that the observed effects of an inhibitor are indeed due to its on-target activity. These experiments typically involve strategies to bypass or restore the inhibited pathway, thereby reversing the phenotypic consequences of the inhibitor. This guide explores three primary rescue strategies in the context of c-Fms inhibition:
-
Ligand-Mediated Rescue: Supplementing the experimental system with an excess of the natural ligand (CSF-1/M-CSF) to outcompete the inhibitor.
-
Genetic Rescue: Introducing a constitutively active form of the c-Fms receptor or a key downstream effector that is not susceptible to the inhibitor.
-
Parallel Pathway Activation: Stimulating a compensatory signaling pathway that can overcome the deficit caused by c-Fms inhibition.
Comparative Analysis of c-Fms Inhibitors
This compound is a potent c-Fms kinase inhibitor with an IC50 of 17 nM.[3] For comparative purposes, this guide includes data on other widely used c-Fms inhibitors, Pexidartinib (PLX3397) and GW2580. Understanding the similarities and differences between these inhibitors is crucial for interpreting experimental results.
| Inhibitor | Target(s) | IC50 (c-Fms/CSF1R) | Key Cellular Effects | Reference(s) |
| This compound | c-Fms | 17 nM | Anti-inflammatory | [3] |
| Pexidartinib (PLX3397) | c-Fms (CSF1R), c-Kit, FLT3 | 20 nM | Microglia depletion, anti-tumor activity | [4] |
| GW2580 | c-Fms (CSF1R) | 30 nM | Inhibition of monocyte growth and bone degradation | [5][6] |
Rescue Experiment Strategies and Supporting Data
This section details the methodologies and presents quantitative data for different rescue strategies.
Ligand-Mediated Rescue with CSF-1 (M-CSF)
This approach aims to overcome competitive inhibition at the receptor level by increasing the concentration of the natural ligand, CSF-1.
Experimental Workflow:
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Researcher's Guide: Utilizing a Less Active Enantiomer as a Negative Control for the c-FMS Inhibitor, c-Fms-IN-13
Introduction
In the field of kinase inhibitor research, establishing that a compound's observed cellular effect is a direct result of on-target activity is paramount. A crucial component of a robust experimental design is the use of a negative control. An ideal negative control is a molecule that is structurally analogous to the active compound but lacks significant activity against the intended target.[1] When a chiral center is present in the inhibitor, its less active or inactive enantiomer often serves as an excellent negative control.[1]
This guide provides a comparative framework for using a hypothetical less active enantiomer, hereafter termed "c-Fms-IN-13-NC," as a negative control for the potent c-FMS kinase inhibitor, this compound. This compound is a known potent inhibitor of FMS kinase with an IC50 value of 17 nM.[2] This document outlines the expected comparative data across key assays and provides detailed protocols for researchers aiming to validate their c-FMS inhibitors.
The c-FMS (CSF1R) Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells.[3] Its signaling is initiated by the binding of its ligands, CSF-1 or IL-34, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[4] This activation creates docking sites for various signaling proteins, leading to the activation of downstream cascades, most notably the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which drive cellular responses.[5][6]
Caption: The c-FMS (CSF1R) signaling cascade.
Comparative Data Summary
The following tables present the expected results from a comparative analysis of this compound and its hypothetical inactive enantiomer, this compound-NC.
Table 1: In Vitro c-FMS Kinase Inhibition This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified c-FMS kinase.
| Compound | c-FMS IC50 (nM) | Notes |
| This compound | 17[2] | Potent inhibition of kinase activity. |
| This compound-NC | > 10,000 | Lacks significant activity, confirming it as a negative control. |
Table 2: Cellular Target Engagement (CETSA) The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in a cellular context, confirming direct physical interaction.[7]
| Compound (10 µM) | Tagg Shift (°C) | Interpretation |
| Vehicle (DMSO) | 0 | Baseline thermal stability of c-FMS. |
| This compound | +4.5 | Significant thermal stabilization, indicating direct binding to c-FMS in cells. |
| This compound-NC | +0.2 | No significant stabilization, indicating a lack of meaningful target engagement. |
Table 3: Inhibition of Downstream Signaling (Western Blot) This assay measures the inhibition of CSF-1-induced phosphorylation of c-FMS and the downstream effector ERK in a relevant cell line (e.g., Mono-Mac-1).
| Treatment | p-CSF1R (Y809) (% of Stimulated Control) | p-ERK1/2 (T202/Y204) (% of Stimulated Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound (1 µM) | 8% | 12% |
| This compound-NC (1 µM) | 95% | 98% |
Experimental Validation Workflow
A logical workflow is essential to rigorously validate an inhibitor and its negative control. The process should confirm activity from the purified protein level through to cellular signaling pathways.
Caption: A stepwise workflow for inhibitor validation.
Experimental Protocols
In Vitro c-FMS Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.
Materials:
-
Recombinant human c-FMS kinase
-
Poly(E,Y) 4:1 substrate
-
ATP, DTT, MgCl2, MnCl2
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound and this compound-NC) serially diluted in DMSO.
-
384-well assay plates (low volume, white)
Procedure:
-
Prepare the substrate/ATP mix by diluting Poly(E,Y) substrate and ATP in Kinase Buffer. The final concentration of ATP should be at its Km for c-FMS (if known) or a standard concentration (e.g., 25 µM).
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells.
-
Add 2 µL of c-FMS enzyme diluted in Kinase Buffer to each well. The optimal enzyme concentration should be determined empirically to produce a signal within the linear range of the assay.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression curve fit.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western blot-based CETSA to detect target engagement in intact cells.[7]
Materials:
-
Cells expressing endogenous c-FMS (e.g., THP-1 or Mono-Mac-1)
-
Complete culture medium
-
Test compounds (this compound and this compound-NC)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes and a thermal cycler
-
Western blot equipment and reagents
-
Primary antibody against total c-FMS
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with the vehicle (DMSO), this compound (10 µM), or this compound-NC (10 µM) for 1-2 hours in culture medium.
-
Harvest, wash, and resuspend cells in PBS with inhibitors.
-
Aliquot the cell suspension for each compound into a set of PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control sample (RT).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble proteins from aggregated proteins.
-
Collect the supernatant (soluble fraction) and determine protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against total c-FMS.
-
Quantify the band intensities and plot them against the temperature. Determine the melting temperature (Tagg) for each condition. A positive shift in Tagg indicates target stabilization.
Western Blot for Downstream Signaling
This protocol is for detecting changes in the phosphorylation status of c-FMS and ERK.[8][9]
Materials:
-
Mono-Mac-1 cells
-
Serum-free medium
-
Recombinant human CSF-1
-
Test compounds (this compound and this compound-NC)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (Tyr809), anti-total-CSF1R, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate Mono-Mac-1 cells and serum-starve for 4-6 hours.
-
Pre-treat cells with vehicle (DMSO), this compound (1 µM), or this compound-NC (1 µM) for 1 hour.
-
Stimulate the cells with CSF-1 (e.g., 25 ng/mL) for 5-10 minutes. Include an unstimulated control.
-
Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Rationale for Using an Enantiomeric Negative Control
The use of a stereochemically distinct but otherwise identical molecule provides the most stringent test for on-target activity. Because enantiomers have identical physical properties (solubility, pKa), differences in biological activity can be more confidently attributed to the specific stereochemical interactions with the target protein rather than off-target or non-specific effects.
References
- 1. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of CSF1R/p-ERK1/2 signaling pathway on RF/6A cells under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for c-Fms-IN-13
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the small molecule kinase inhibitor, c-Fms-IN-13, with a focus on its proper disposal.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in solid or solution form.
Engineering Controls: Use a chemical fume hood for all weighing and solution preparation activities to avoid inhalation of the powder or aerosolized solutions. Ensure adequate ventilation in the laboratory.
Spill Management: In case of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Decontaminate the area with a suitable solvent, like ethanol, and dispose of all contaminated materials as hazardous waste.
Proper Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must be carried out in accordance with all local, state, and federal regulations. The following are general guidelines based on best practices for the disposal of small molecule kinase inhibitors.
Step 1: Segregation of Waste
-
Solid Waste: Unused or expired this compound solid powder should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous waste container for organic solvent waste. Do not mix with aqueous waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated and disposed of in a designated solid hazardous waste container.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the date of initial waste accumulation.
-
Compatibility: Ensure the waste container material is compatible with the chemical and any solvents used.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 3: Final Disposal
-
Licensed Waste Hauler: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| IC₅₀ (FMS kinase) | 17 nM | MedChemExpress[1] |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | MedChemExpress |
| Storage (In Solvent) | -80°C (2 years), -20°C (1 year) | MedChemExpress |
c-Fms Signaling Pathway
This compound is an inhibitor of the c-Fms receptor tyrosine kinase. The binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), to the c-Fms receptor triggers a signaling cascade that is crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[2][3][4][5] This pathway is a key target in various inflammatory diseases and cancers.
Caption: The c-Fms signaling pathway initiated by M-CSF binding and inhibited by this compound.
References
Personal protective equipment for handling c-Fms-IN-13
Essential Safety and Handling Guide for c-Fms-IN-13
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent FMS kinase inhibitor intended for research use only. As the toxicological, chemical, and physical properties of this compound have not been thoroughly investigated, it must be handled with extreme caution, treating it as a potentially hazardous substance at all times.[1]
Quantitative Data and Physical Properties
Due to the novelty of this research compound, comprehensive quantitative safety data is not available. The following table summarizes the known information and highlights the data that has not been established.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 885704-58-5 |
| Molecular Formula | C₂₇H₂₉N₅O₃ |
| Molecular Weight | 471.55 g/mol |
| Appearance | Crystalline solid |
| Purity | >99% (typical) |
| IC₅₀ | 17 nM for FMS kinase[2] |
| Acute Toxicity | Not established. Harmful if swallowed, inhaled, or absorbed through skin. |
| Occupational Exposure Limits | Not established. |
| Storage Conditions (Stock Solution) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light.[2] |
Operational and Disposal Plans
Adherence to the following procedural guidelines is essential to ensure personnel safety and prevent contamination.
Engineering Controls
-
Ventilation: All handling of this compound powder, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
Proper PPE acts as a critical barrier against potential exposure.[3] The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Wear compatible, chemical-resistant, disposable gloves (e.g., nitrile). Change gloves immediately if they become contaminated. Do not reuse gloves.
-
Body Protection: Wear a standard laboratory coat. For procedures with a higher risk of spillage, a disposable gown or apron over the lab coat is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes.
Hygiene and Handling Procedures
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[4] Avoid breathing dust or aerosolized solutions.
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[4]
-
Weighing and Solution Preparation:
-
Perform all work inside a chemical fume hood.
-
Don all required PPE.
-
Carefully weigh the desired amount of the solid compound.
-
Add the solvent (e.g., DMSO) slowly to the solid to prevent aerosolization.
-
Ensure the container is tightly sealed after preparation.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: Prevent the spill from spreading. For liquid spills, use a non-combustible absorbent material like vermiculite or sand.[4]
-
Neutralization/Decontamination: There is no specific neutralizing agent for this compound. The primary method of cleanup is physical removal.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.
-
Place the waste into a labeled, sealed container for hazardous chemical waste.
-
Clean the spill area thoroughly with a detergent solution and wipe dry.
-
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Store waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, institutional, and national environmental regulations.[4][5]
Emergency First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[6]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[4]
Workflow Visualization
Caption: Workflow for handling a this compound chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
